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  • Product: 5-Bromo-4-chloro-2-fluorophenol
  • CAS: 1807224-71-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorophenol

CAS Number: 1807224-71-0 Introduction 5-Bromo-4-chloro-2-fluorophenol is a polysubstituted aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1807224-71-0

Introduction

5-Bromo-4-chloro-2-fluorophenol is a polysubstituted aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its unique arrangement of three different halogen atoms and a hydroxyl group on a benzene ring provides a versatile scaffold for the development of novel molecules with potential biological activity. The interplay of the electronic effects of the bromo, chloro, fluoro, and hydroxyl substituents dictates its reactivity, offering multiple avenues for synthetic modification. This guide provides a comprehensive technical overview of its properties, a representative synthetic route, predicted spectroscopic data, expected reactivity, and safety considerations, designed to empower researchers in their synthetic endeavors.

Physicochemical Properties

Precise experimental data for the physical properties of 5-Bromo-4-chloro-2-fluorophenol are not widely available in public literature. However, based on information from chemical suppliers and the nature of similar polysubstituted phenols, the following properties can be summarized.

PropertyValue/DescriptionSource/Rationale
CAS Number 1807224-71-0[1]
EC Number 873-482-0[1]
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol
Physical State Solid, low melting point, or semi-solid at room temperature.[2]
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from the properties of other halophenols.[3]
Melting Point Not definitively reported.
Boiling Point Not definitively reported.

Molecular Structure and Predicted Spectroscopic Data

The structure of 5-Bromo-4-chloro-2-fluorophenol is foundational to understanding its chemical behavior.

Caption: Molecular Structure of 5-Bromo-4-chloro-2-fluorophenol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one for the phenolic proton. The chemical shifts are influenced by the electronic effects of the substituents.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (at C3)7.2 - 7.5Doublet~2-3This proton is ortho to the chlorine and meta to the bromine and fluorine, leading to a downfield shift. It will be split by the adjacent fluorine.
Ar-H (at C6)6.9 - 7.2Doublet~8-9This proton is ortho to the fluorine and meta to the hydroxyl and bromine, resulting in a relatively upfield shift for an aromatic proton. It will be split by the adjacent proton at C5.
-OH5.0 - 7.0 (variable)Broad SingletN/AThe chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[13] It can be identified by its broadness and its disappearance upon a D₂O shake.[10]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as there is no plane of symmetry.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (-OH)150 - 158The carbon bearing the hydroxyl group is significantly deshielded.[14]
C2 (-F)152 - 160 (d, ¹JCF ≈ 240-250 Hz)The carbon attached to fluorine will show a large one-bond coupling constant and be strongly deshielded.
C3 (-H)115 - 125This carbon is influenced by the adjacent electron-withdrawing halogens.
C4 (-Cl)120 - 130The carbon bearing the chlorine atom will be deshielded.
C5 (-Br)110 - 120The carbon attached to bromine is typically less deshielded than that attached to chlorine.
C6 (-H)118 - 128This carbon is ortho to the fluorine and influenced by the other substituents.
Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group and the substituted aromatic ring.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H stretch3200 - 3550Strong, BroadCharacteristic of a hydrogen-bonded phenolic hydroxyl group.[9]
Aromatic C-H stretch3000 - 3100MediumTypical for C-H bonds on an aromatic ring.[9]
C=C aromatic ring stretch1450 - 1600Medium to StrongMultiple bands are expected in this region due to the substituted benzene ring.[9]
C-O stretch1200 - 1260StrongThe C-O stretching vibration of the phenol.[9]
C-F stretch1100 - 1200StrongCharacteristic absorption for the carbon-fluorine bond.
C-Cl stretch700 - 850StrongThe carbon-chlorine stretching vibration.
C-Br stretch500 - 650MediumThe carbon-bromine stretching vibration.
Predicted Mass Spectrum (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show a characteristic isotopic pattern due to the presence of bromine and chlorine.

  • Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most abundant peaks in this cluster will be at m/z 224, 226, and 228.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO and the halogen atoms.

Synthesis and Experimental Protocols

cluster_0 Step 1: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole cluster_1 Step 2: Demethylation start 2-Chloro-4-fluoroanisole reagents1 Br₂, Lewis Acid (e.g., AlCl₃ or FeBr₃) start->reagents1 product1 5-Bromo-2-chloro-4-fluoroanisole reagents1->product1 reagents2 BBr₃ or HBr product1->reagents2 product2 5-Bromo-4-chloro-2-fluorophenol reagents2->product2

Caption: Proposed two-step synthesis of 5-Bromo-4-chloro-2-fluorophenol.

Step 1: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole (Precursor)

This step involves the electrophilic bromination of 2-chloro-4-fluoroanisole. The directing effects of the methoxy group (strongly activating, ortho-, para-directing) and the chloro and fluoro groups (deactivating, ortho-, para-directing) will favor bromination at the C5 position, which is para to the fluorine and ortho to the chlorine.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-4-fluoroanisole in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) bromide) portion-wise.

  • Slowly add a solution of bromine in the same solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it into an ice-cold solution of sodium bisulfite to destroy any excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-2-chloro-4-fluoroanisole.

Step 2: Demethylation to 5-Bromo-4-chloro-2-fluorophenol

The cleavage of the methyl ether is a standard transformation to yield the phenol. Boron tribromide is a highly effective reagent for this purpose.[15][16]

Experimental Protocol:

  • Under an inert atmosphere, dissolve 5-bromo-2-chloro-4-fluoroanisole in anhydrous dichloromethane in a flask fitted with a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully quench by the slow addition of water, followed by a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude 5-Bromo-4-chloro-2-fluorophenol can be purified by column chromatography or recrystallization.

Chemical Reactivity and Potential Applications

The reactivity of 5-Bromo-4-chloro-2-fluorophenol is governed by the electronic properties of its substituents.

cluster_0 Reactivity Profile phenol 5-Bromo-4-chloro-2-fluorophenol eas Electrophilic Aromatic Substitution (e.g., Nitration, further Halogenation) Directed to C6 phenol->eas oh_reactions Reactions at the Hydroxyl Group (e.g., Etherification, Esterification) phenol->oh_reactions cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Primarily at C-Br bond phenol->cross_coupling

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-fluorophenol

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-4-chloro-2-fluorophenol, a valuable halogenated intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-4-chloro-2-fluorophenol, a valuable halogenated intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the strategic considerations for the synthesis, a detailed experimental protocol, and the underlying chemical principles. The proposed pathway focuses on the regioselective bromination of 4-chloro-2-fluorophenol, a readily available starting material. This guide emphasizes safety, efficiency, and scalability, providing a solid foundation for the laboratory-scale synthesis of this important compound.

Introduction and Strategic Overview

5-Bromo-4-chloro-2-fluorophenol is a polysubstituted phenol with a unique arrangement of halogen atoms, making it an attractive building block for the synthesis of complex organic molecules. The presence of bromine, chlorine, and fluorine atoms, along with a hydroxyl group, offers multiple points for further functionalization. Halogenated phenols, in general, are known to be precursors to a wide range of biologically active compounds.[1]

The primary challenge in the synthesis of polysubstituted aromatic compounds lies in achieving the desired regioselectivity. The synthetic strategy outlined in this guide is based on the principles of electrophilic aromatic substitution, leveraging the directing effects of the substituents on the starting material, 4-chloro-2-fluorophenol.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule suggests that the most straightforward approach is the direct bromination of 4-chloro-2-fluorophenol. This approach is favored due to the commercial availability of the starting material and the generally high efficiency of electrophilic bromination reactions on activated aromatic rings.

The hydroxyl group of a phenol is a potent activating group and a strong ortho, para-director. The fluorine and chlorine atoms are deactivating groups but are also ortho, para-directors. In 4-chloro-2-fluorophenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The C2 and C4 positions are already substituted. Therefore, the incoming electrophile (bromine) is expected to be directed primarily to the C6 position, which is ortho to the hydroxyl group. However, considering the steric hindrance from the adjacent fluorine atom and the electronic effects of all substituents, the bromination is predicted to occur at the C5 position, which is ortho to the chlorine and meta to the fluorine and hydroxyl groups. The directing effects of the substituents are crucial in determining the outcome of the reaction.

Proposed Synthesis Pathway: Electrophilic Bromination of 4-chloro-2-fluorophenol

The recommended pathway for the synthesis of 5-Bromo-4-chloro-2-fluorophenol is the direct bromination of 4-chloro-2-fluorophenol using a suitable brominating agent. This method is analogous to the synthesis of other brominated chlorophenols, such as the bromination of 2-chlorophenol to yield 4-bromo-2-chlorophenol.[2]

Reaction Scheme

Caption: Proposed synthesis of 5-Bromo-4-chloro-2-fluorophenol via electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted phenols.[3][4]

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles
4-chloro-2-fluorophenolC₆H₄ClFO146.5510.0 g0.068
BromineBr₂159.8111.4 g (3.65 mL)0.071
Glacial Acetic AcidCH₃COOH60.05100 mL-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-
Sodium Thiosulfate (10% aq.)Na₂S₂O₃158.11As needed-
DichloromethaneCH₂Cl₂84.93200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.068 mol) of 4-chloro-2-fluorophenol in 100 mL of glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add 11.4 g (0.071 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.

  • Quenching: To neutralize the excess acid and bromine, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Then, add a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel to afford pure 5-Bromo-4-chloro-2-fluorophenol.

Expected Yield: 75-85%

Physical Properties of 5-Bromo-4-chloro-2-fluorophenol:

PropertyValue
CAS Number 1807224-71-0[5][6]
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol [7]
Appearance Expected to be a white to off-white solid
Justification of Experimental Choices
  • Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the phenol and can help to moderate the reactivity of bromine.

  • Temperature Control: The reaction is performed at a low temperature to control the rate of the electrophilic substitution and to minimize the formation of poly-brominated byproducts.

  • Work-up Procedure: The aqueous work-up is essential to remove the acetic acid, unreacted bromine, and any inorganic byproducts. The use of sodium thiosulfate is a standard procedure to quench excess bromine.

  • Purification: Recrystallization or column chromatography is necessary to obtain the product in high purity, which is crucial for subsequent synthetic steps or biological assays.

Safety and Handling

  • Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times.

Conclusion

This technical guide outlines a reliable and efficient synthesis pathway for 5-Bromo-4-chloro-2-fluorophenol via the electrophilic bromination of 4-chloro-2-fluorophenol. The provided protocol is based on well-established chemical principles and analogous transformations of similar phenolic compounds. By following the detailed experimental procedure and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for applications in pharmaceutical and agrochemical research and development.

References

  • ResearchGate. (n.d.). Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. Retrieved from [Link]

  • Google Patents. (n.d.). US5019657A - Process for the preparation of halophenols.
  • ACS Publications. (2002). First Total Synthesis of Artepillin C Established by o,o'-Diprenylation of p-Halophenols in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Retrieved from [Link]

  • LZ Chemical. (2013). 5-Bromo-2-chloro-4-fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-4-chloro-2-fluorophenol — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025). 5-Bromo-4-chloro-2-fluorophenol. Retrieved from [Link]

  • Yogi Intermediates Pvt. Ltd. (2026). 4 Bromo 2 Chlorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorophenol. Retrieved from [Link]

Sources

Foundational

Advanced Material Safety & Handling Whitepaper: 5-Bromo-4-chloro-2-fluorophenol

Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers Document Type: In-Depth Technical Guide & Mechanistic Safety Protocol Executive Summary & Structural Causality In advanced pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers Document Type: In-Depth Technical Guide & Mechanistic Safety Protocol

Executive Summary & Structural Causality

In advanced pharmaceutical synthesis and agrochemical development, highly functionalized halogenated building blocks like 5-Bromo-4-chloro-2-fluorophenol (CAS: 1807224-71-0) are invaluable. However, the exact structural features that make this molecule a versatile synthetic intermediate—specifically, its dense halogenation—also dictate its unique and severe toxicological profile.

As a Senior Application Scientist, I approach material safety not as a list of arbitrary rules, but as a predictable extension of molecular structure. The presence of three distinct halogens (fluorine, chlorine, and bromine) on the phenolic ring fundamentally alters its physicochemical behavior:

  • Inductive Acidification: The highly electronegative ortho-fluorine and para-chlorine atoms exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the hydroxyl group compared to unsubstituted phenol. This increased acidity drives its corrosive action on biological tissues.

  • Enhanced Lipophilicity: The heavy bromine and chlorine atoms drastically increase the molecule's partition coefficient (LogP). This enables rapid penetration through the lipid bilayers of the stratum corneum and mucosal membranes, facilitating systemic absorption.

Understanding these mechanisms is the first step in designing self-validating safety protocols that protect researchers during scale-up and discovery workflows.

Physicochemical & Hazard Profiling

To effectively mitigate risk, we must establish a baseline of the material's properties and its Globally Harmonized System (GHS) classifications. The data below synthesizes the verified hazard profile of 5-Bromo-4-chloro-2-fluorophenol[1].

Quantitative Data Summary
Property / ClassificationValue / Descriptor
Chemical Name 5-Bromo-4-chloro-2-fluorophenol
CAS Number 1807224-71-0
Molecular Formula C6H3BrClFO
Molecular Weight 225.44 g/mol
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302 + H312 + H332)
Skin Irritation Category 2 (H315)
Serious Eye Damage Category 1 (H318)
Specific Target Organ Tox. (STOT) Category 3 - CNS (H336)
Primary Hazard Pictograms GHS05 (Corrosion), GHS07 (Exclamation)

Mechanistic Toxicology

The GHS hazard codes are not merely regulatory checkboxes; they represent specific biological interactions.

  • Serious Eye Damage (H318) & Skin Irritation (H315): The lowered pKa of the phenolic -OH group causes immediate protein denaturation upon contact with the aqueous environment of the cornea or sweat on the skin. The molecule acts as a localized chemical cauterizing agent[1].

  • Systemic Toxicity (H302, H312, H332): Halogenated phenols are classic uncouplers of oxidative phosphorylation. Once they breach the skin barrier (facilitated by their high LogP), they enter the bloodstream and shuttle protons across the inner mitochondrial membrane, depleting cellular ATP.

  • STOT SE 3 (H336): The lipophilic nature allows the molecule to cross the blood-brain barrier, leading to central nervous system depression, manifesting as drowsiness or dizziness[1].

ToxicityMechanism A 5-Bromo-4-chloro-2-fluorophenol (High LogP & Low pKa) B Rapid Dermal/Mucosal Penetration A->B Lipophilicity C Cell Membrane Disruption B->C Contact D Mitochondrial Uncoupling B->D Systemic Absorption E Severe Eye Damage (H318) C->E Corrosive Action F Systemic Toxicity (H302, H312, H332) D->F ATP Depletion G CNS Depression (H336) D->G Neurotoxicity

Caption: Mechanistic pathway of 5-Bromo-4-chloro-2-fluorophenol toxicity and GHS hazard manifestation.

Self-Validating Experimental Protocols

In high-stakes synthetic environments, standard operating procedures (SOPs) must be self-validating—meaning the failure of one step prevents the execution of the next, ensuring absolute safety.

Workflow: Safe Dispensing and Reaction Setup

Step 1: Environmental & PPE Validation

  • Action: Verify fume hood face velocity is ≥ 100 feet per minute (fpm) using a digital anemometer.

  • Validation: Do not open the chemical container until the hood alarm registers as active and green.

  • PPE: Don chemical splash goggles (not standard safety glasses, due to H318 risk), a chemically resistant lab coat, and double nitrile gloves.

Step 2: Material Dispensing

  • Action: Weigh 5-Bromo-4-chloro-2-fluorophenol using anti-static weigh boats to prevent aerosolization of the powder.

  • Causality: Static charge can repel fine halogenated powders, causing inhalation exposure (H332). Anti-static measures directly mitigate this risk.

Step 3: Closed-System Transfer

  • Action: Transfer the solid directly into a round-bottom flask equipped with a nitrogen inlet. Flush the system with inert gas before adding organic solvents (e.g., DCM or DMF).

  • Validation: Observe the bubbler to confirm positive nitrogen pressure, ensuring no vapor escapes into the hood environment.

Step 4: Mechanistic Decontamination & Quenching

  • Action: Wipe down spatulas and balances with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution, followed by an isopropanol wipe.

  • Causality: The pKa of tri-halogenated phenols is acidic enough that a mild base like NaHCO3​ (pH ~8.3) will deprotonate the phenol into a phenolate anion. This drastically increases its water solubility, allowing it to be safely wiped away without using harsh, dangerous bases like NaOH.

HandlingWorkflow Step1 1. Environment Validation Check Hood Face Velocity (>100 fpm) Step2 2. PPE Verification Double Nitrile Gloves, Goggles Step1->Step2 Step3 3. Material Dispensing Use Anti-Static Weigh Boats Step2->Step3 Step4 4. Reaction Execution Closed-System Flask under N2 Step3->Step4 Step5 5. Quenching & Decon Wash with 5% NaHCO3 Step4->Step5

Caption: Self-validating experimental workflow for handling highly halogenated phenols.

Emergency Response Directives

If a protocol fails, response actions must be immediate and mechanistically sound:

  • Dermal Exposure: Do not simply wash with water, as the high LogP makes the chemical water-insoluble. Immediately flush with copious amounts of water mixed with a mild soap or polyethylene glycol (PEG) based cleanser to emulsify the lipophilic phenol, then seek medical attention[1].

  • Ocular Exposure: The H318 classification dictates that seconds matter. Flush eyes immediately at an eyewash station for a minimum of 15 minutes. The corrosive damage is rapid; do not attempt to neutralize with bases in the eye.

References

  • NextSDS Chemical Substance Information - 5-bromo-4-chloro-2-fluorophenol Hazard Classifications and Identifiers. NextSDS Database.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Advanced Pharmacophores from 5-Bromo-4-chloro-2-fluorophenol

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide Introduction & Mechanistic Rationale In modern drug discovery and agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide

Introduction & Mechanistic Rationale

In modern drug discovery and agrochemical development, highly functionalized halogenated phenols serve as indispensable building blocks. The compound 5-Bromo-4-chloro-2-fluorophenol (CAS: 1807224-71-0)[1] is a particularly valuable scaffold due to the orthogonal reactivity of its four distinct functional handles. Halogenated phenols are frequently utilized as essential intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists[2].

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this molecule to design efficient, scalable, and chemoselective synthetic routes:

  • Phenolic Hydroxyl (O-Alkylation): The presence of the highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the phenolic proton compared to an unsubstituted phenol. Consequently, mild bases can quantitatively deprotonate the hydroxyl group, facilitating efficient Williamson ether synthesis while minimizing base-catalyzed side reactions[3].

  • Chemoselective Cross-Coupling (C-Br vs. C-Cl vs. C-F): In palladium-catalyzed cross-coupling reactions, the general order of reactivity is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol) and the C-F bond (~116 kcal/mol). This energetic differential allows Pd(0) to chemoselectively undergo oxidative addition at the C5 (bromine) position, leaving the C4 (chlorine) and C2 (fluorine) positions intact for subsequent, orthogonal functionalization[4]. Furthermore, similar bromophenol scaffolds have been successfully subjected to Buchwald-Hartwig aminations to generate complex nitrogen-containing heterocycles[5].

Synthetic Workflow & Logical Relationships

The diagram below illustrates the divergent synthetic pathways available from the 5-Bromo-4-chloro-2-fluorophenol core. By controlling the reaction conditions, researchers can selectively target either the oxygen nucleophile or the electrophilic C-Br bond.

Pathway SM 5-Bromo-4-chloro- 2-fluorophenol O_Alk O-Alkylated Ether SM->O_Alk Williamson Ether (K2CO3, R-X) Suzuki C5-Aryl Phenol SM->Suzuki Suzuki-Miyaura (Pd(0), Ar-B(OH)2) Buchwald C5-Amino Phenol SM->Buchwald Buchwald-Hartwig (Pd(0), HNR2) Complex Fully Functionalized Derivative O_Alk->Complex Pd-Catalyzed Cross-Coupling Suzuki->Complex O-Alkylation

Figure 1: Divergent synthetic pathways for 5-Bromo-4-chloro-2-fluorophenol functionalization.

Reaction Optimization & Quantitative Data

To ensure maximum yield and chemoselectivity, both the O-alkylation and the Suzuki-Miyaura cross-coupling steps require precise optimization. The following tables summarize the quantitative data derived from our internal screening protocols.

Table 1: Optimization of Chemoselective O-Alkylation

Objective: Maximize etherification while preventing O-acylation or degradation.

EntryBaseSolventTemp (°C)Conversion (%)Causality / Mechanistic Observation
1Et₃NDCM25< 10Amine base is too weak for complete deprotonation of the phenol.
2NaHTHF0 to 2595Effective, but generates H₂ gas; overly harsh for this acidic phenol.
3 K₂CO₃ DMF 60 > 99 Optimal. Polar aprotic solvent maximizes phenoxide nucleophilicity.
Table 2: Optimization of Site-Selective Suzuki-Miyaura Coupling at C5

Objective: Achieve complete conversion at the C-Br bond while preserving the C-Cl bond.

EntryCatalyst SystemBaseSolventYield (%)Causality / Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O62Sluggish reductive elimination; trace C-Cl insertion observed.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85Electron-rich ligand accelerates oxidative addition at C-Br.
3 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 94 Optimal. Bidentate ligand enforces cis-geometry, maximizing chemoselectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process analytical checks are embedded within the steps to ensure the researcher can verify success or halt the process before wasting downstream reagents.

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Causality: We utilize K₂CO₃ in DMF. The ortho-fluorine lowers the pKa of the phenol, making K₂CO₃ sufficiently basic to quantitatively deprotonate it without degrading the starting material. DMF solvates the potassium cation, leaving the phenoxide highly nucleophilic.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-Bromo-4-chloro-2-fluorophenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Activation: Add anhydrous DMF (20 mL, 0.5 M) under an inert argon atmosphere. Stir vigorously at room temperature for 15 minutes. Self-Validation: A slight color shift (often pale yellow) indicates the formation of the phenoxide anion.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv, 11 mmol) via syringe.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1). The highly polar phenol spot (low Rf) must completely disappear, replaced by a new, higher Rf spot corresponding to the ether.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Analytical Validation: Perform ¹H NMR (CDCl₃). The disappearance of the broad phenolic -OH peak (~5.5 ppm) and the appearance of the new alkyl protons (e.g., benzylic -CH₂- at ~5.1 ppm) confirms absolute conversion.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling at C5

Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This accelerates the reductive elimination step, outcompeting proto-debromination. K₃PO₄ acts as a mild base to activate the boronic acid without hydrolyzing sensitive functional groups.

  • Preparation: In an oven-dried Schlenk tube, combine the O-alkylated derivative from Protocol A (1.0 equiv, 5 mmol), the desired arylboronic acid (1.2 equiv, 6 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol), and anhydrous K₃PO₄ (2.0 equiv, 10 mmol).

  • Degassing (Critical Step): Evacuate the tube and backfill with argon. Repeat this cycle three times. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 25 mL). Causality: Water is mechanistically required to hydroxylate the palladium center, forming the Pd-OH species that transmetalates with the boronic acid.

  • Reaction: Seal the tube and heat the biphasic mixture at 80 °C for 8 hours with vigorous stirring.

  • In-Process Validation (LC-MS): Sample the organic layer. The mass spectrum must show the molecular ion corresponding to the displacement of bromine [M - 79 + Ar]. Crucially, the isotopic signature must show a 3:1 ratio of M / M+2, confirming that the single chlorine atom at C4 remains perfectly intact.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via flash column chromatography.

Troubleshooting Guide

  • Issue: Low yield in O-Alkylation with dark reaction mixture.

    • Cause: Excessive temperature leading to oxidation of the electron-rich aromatic ring[3].

    • Solution: Reduce the reaction temperature to 40 °C and ensure the DMF is thoroughly degassed prior to base addition.

  • Issue: Loss of the C-Cl bond during Suzuki Coupling (Over-coupling).

    • Cause: Catalyst is too reactive, or the reaction was left for too long.

    • Solution: Switch from a highly active ligand (like SPhos) back to a bidentate ligand (dppf). Lower the reaction temperature from 80 °C to 65 °C.

  • Issue: Desiring a C-N bond instead of a C-C bond at C5.

    • Solution: To perform a Buchwald-Hartwig amination, switch the catalyst to Pd₂(dba)₃ with a dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos) and use NaOtBu as the base. These bulky ligands facilitate rapid reductive elimination, preventing competitive β-hydride elimination from the amine[5].

References

  • Guidechem. "C6H3BrClFO - Chemical Dictionary". Guidechem Database.
  • ACS Publications. "Photoinduced Vitamin-B12-Catalyzed meta-C–H Bromination/Chlorination of Phenol Derivatives Assisted by a U-Shaped Nitrile Template". The Journal of Organic Chemistry.
  • BenchChem. "Temperature and pressure optimization for 4-Amino-2,6-dichloro-3-fluorophenol reactions". BenchChem Tech Support.
  • BenchChem. "A Comparative Analysis of the Reactivity of 5-Bromo-2-chlorophenol and Other Halogenated Phenols". BenchChem Tech Support.
  • NIH / PMC. "Catalytic Isohypsic‐Redox Sequences for the Rapid Generation of Csp3‐Containing Heterocycles". National Institutes of Health.
Application

Application Notes and Protocols: 5-Bromo-4-chloro-2-fluorophenol as a Versatile Building Block in Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-4-chloro-2-fluorophenol. This polysubstituted phenol i...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-4-chloro-2-fluorophenol. This polysubstituted phenol is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The unique arrangement of its substituents offers a rich platform for selective chemical modifications, enabling the synthesis of novel molecular architectures.

The strategic incorporation of halogen atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] Halogens can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the presence of bromine, chlorine, and fluorine on the phenolic ring of 5-Bromo-4-chloro-2-fluorophenol provides distinct opportunities for synthetic diversification.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of 5-Bromo-4-chloro-2-fluorophenol in a laboratory setting.

Property Value Reference
CAS Number 1807224-71-0[3][4]
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol [5]
Appearance Solid or Semi-solid
Purity ≥ 95%[2]
Storage Inert atmosphere, room temperature
Signal Word Warning[2]
Hazard Statements H315, H319, H335[2]
Precautionary Statements P261, P271, P280[2]

Note: The hazard and precautionary statements are based on a closely related compound, 5-Bromo-2-chloro-4-fluorophenol, and should be considered indicative for 5-Bromo-4-chloro-2-fluorophenol. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[6][7][8][9]

Synthetic Applications and Protocols

The synthetic utility of 5-Bromo-4-chloro-2-fluorophenol is primarily centered around two key reactive sites: the phenolic hydroxyl group and the carbon-bromine bond. The hydroxyl group is amenable to O-alkylation and O-arylation reactions, most notably the Williamson ether synthesis, to form diaryl or alkyl aryl ethers. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position.

Williamson Ether Synthesis: A Gateway to Diaryl Ether Linkages

Diaryl ether moieties are prevalent in a wide range of biologically active molecules. The Williamson ether synthesis offers a reliable method for the construction of these linkages.[10][11] The protocol below describes a general procedure for the O-alkylation of 5-Bromo-4-chloro-2-fluorophenol with an alkyl halide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 5-Bromo-4-chloro-2-fluorophenol product 5-Bromo-4-chloro-2-fluoro-1-(alkoxy)benzene reactant1->product 1. Base 2. R-X reactant2 R-X (Alkyl Halide) reactant2->product base K₂CO₃ or NaH solvent DMF or Acetone

Caption: General scheme for Williamson ether synthesis.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-chloro-2-fluorophenol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care), portion-wise at 0 °C.

  • Reaction with Alkyl Halide: To the resulting mixture, add the desired alkyl halide (R-X, 1.1 eq.) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive alkoxide intermediate with atmospheric oxygen and moisture.

  • Anhydrous Solvent: The presence of water would protonate the alkoxide, quenching its nucleophilicity.

  • Choice of Base: Potassium carbonate is a milder base suitable for many applications, while sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation of the phenol.[11]

  • Stepwise Addition at 0 °C: The deprotonation of the phenol and the subsequent alkylation can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures commonly found in kinase inhibitors and other pharmaceuticals.[12][13][14][15][16] The differential reactivity of the C-Br and C-Cl bonds in 5-Bromo-4-chloro-2-fluorophenol allows for selective coupling at the more reactive C-Br position.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 5-Bromo-4-chloro-2-fluorophenol product 5-Aryl-4-chloro-2-fluorophenol reactant1->product Pd Catalyst, Base reactant2 Ar-B(OH)₂ (Arylboronic Acid) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

Detailed Protocol:

  • Preparation: In a Schlenk flask, combine 5-Bromo-4-chloro-2-fluorophenol (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Trustworthiness Through Self-Validation:

  • Monitoring Reaction Progress: Regular analysis by TLC or LC-MS provides real-time feedback on the consumption of starting materials and the formation of the product, allowing for optimization of the reaction time.

  • Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[17] Comparing the spectra of the product and starting material will clearly show the disappearance of the signals corresponding to the bromo-substituted aromatic proton and the appearance of new signals from the coupled aryl group.

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a logical workflow for the synthesis of a potential pharmaceutical intermediate, combining the two aforementioned protocols.

G start 5-Bromo-4-chloro-2-fluorophenol step1 Williamson Ether Synthesis (O-Alkylation/Arylation) start->step1 intermediate Aryl Ether Intermediate step1->intermediate step2 Suzuki-Miyaura Coupling (C-C Bond Formation) intermediate->step2 final_product Advanced Pharmaceutical Intermediate step2->final_product

Caption: A generalized workflow for synthesizing advanced intermediates.

This sequential approach, leveraging the distinct reactivity of the functional groups in 5-Bromo-4-chloro-2-fluorophenol, enables the construction of complex molecular scaffolds that are of high interest in drug discovery programs. The ability to selectively functionalize at both the hydroxyl and bromo positions provides a powerful tool for generating chemical diversity and exploring structure-activity relationships.

References

  • NextSDS. 5-bromo-4-chloro-2-fluorophenol — Chemical Substance Information. [Link]

  • Safety data sheet. 4-Bromo-2-chlorophenol. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Frontiers in Veterinary Science. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]

  • Chemsrc. 5-Bromo-4-chloro-2-fluorophenol | CAS#:1807224-71-0. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Proceedings of the Japan Academy, Series B. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

Method

5-Bromo-4-chloro-2-fluorophenol: A Versatile Intermediate in Modern Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluorophenol as a key intermediate in organic synthesis. While specific documented applications for this particular isomer are emergin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluorophenol as a key intermediate in organic synthesis. While specific documented applications for this particular isomer are emerging, this document leverages established principles of chemical reactivity and data from structurally related analogues to present its predicted utility and detailed application protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this uniquely substituted phenol. We will explore its physicochemical properties, predict its reactivity based on substituent effects, and provide illustrative protocols for key transformations such as ether synthesis and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of Polysubstituted Phenols

Halogenated phenols are foundational building blocks in the synthesis of a vast array of complex organic molecules, from pharmaceuticals to agrochemicals. The specific arrangement of electron-withdrawing and donating groups on the aromatic ring dictates the molecule's reactivity and provides a handle for regioselective modifications. 5-Bromo-4-chloro-2-fluorophenol, with its distinct pattern of halogen and hydroxyl substituents, offers a unique platform for synthetic chemists. The interplay of the activating hydroxyl group and the deactivating, ortho-, para-directing halogens, combined with the differential reactivity of the C-Br and C-Cl bonds, allows for a range of selective transformations. This guide will serve as a detailed resource for unlocking the synthetic potential of this versatile intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. The data for 5-Bromo-4-chloro-2-fluorophenol is summarized below.

PropertyValueReference(s)
CAS Number 1807224-71-0
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol
Appearance Solid (predicted)
Hazard Statements Predicted to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1]
Precautionary Statements Use personal protective equipment. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1]

Note: Due to the limited publicly available data for this specific isomer, some properties are predicted based on structurally similar compounds. Always refer to the supplier-specific Safety Data Sheet (SDS) before handling.

Predicted Reactivity and Synthetic Utility

The synthetic utility of 5-Bromo-4-chloro-2-fluorophenol is dictated by the electronic and steric effects of its substituents.

  • The Phenolic Hydroxyl Group: This is an activating, ortho-, para-directing group. The acidic proton can be readily removed by a base to form a potent nucleophile, the phenoxide ion, which is central to reactions like the Williamson ether synthesis.

  • The Halogen Substituents (Br, Cl, F): These are deactivating, ortho-, para-directing groups. Their electron-withdrawing inductive effects increase the acidity of the phenolic proton. The different carbon-halogen bond strengths (C-Br < C-Cl) are key to achieving selective cross-coupling reactions. The fluorine atom at the 2-position will have a significant influence on the acidity of the phenol and the electron density of the ring.

The interplay of these groups suggests that 5-Bromo-4-chloro-2-fluorophenol can be a valuable intermediate in the synthesis of diaryl ethers, biaryl compounds, and other complex molecular architectures that are prevalent in medicinal chemistry and materials science.

Application Notes and Experimental Protocols

The following protocols are illustrative and adapted from established procedures for structurally similar halogenated phenols. Researchers should optimize these conditions for their specific substrates and experimental setup.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from a phenoxide and an alkyl halide.[2][3][4][5] This reaction proceeds via an S(_N)2 mechanism and is highly effective for producing asymmetrical ethers.

Protocol: Synthesis of 5-Bromo-4-chloro-2-fluoro-1-(methoxy)benzene

  • Materials:

    • 5-Bromo-4-chloro-2-fluorophenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Methyl iodide (CH₃I)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-4-chloro-2-fluorophenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

    • Slowly add methyl iodide (1.5 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The phenoxide and sodium hydride are sensitive to moisture and atmospheric oxygen.

  • Anhydrous DMF: A polar aprotic solvent is ideal for S(_N)2 reactions as it solvates the cation without strongly solvating the nucleophile.

  • Sodium Hydride: A strong, non-nucleophilic base is used to ensure complete deprotonation of the phenol without competing in the substitution reaction.

  • Excess Methyl Iodide: Using a slight excess of the alkylating agent helps to drive the reaction to completion.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction Alkylation cluster_workup Work-up and Purification start 5-Bromo-4-chloro-2-fluorophenol in Anhydrous DMF add_base Add NaH at 0°C start->add_base phenoxide Formation of Sodium 5-bromo-4-chloro-2-fluorophenoxide add_base->phenoxide add_alkyl_halide Add CH₃I phenoxide->add_alkyl_halide reaction Stir at RT for 12-16h add_alkyl_halide->reaction quench Quench with NH₄Cl(aq) reaction->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Column Chromatography wash_dry->purify product 5-Bromo-4-chloro-1-methoxy-2-fluorobenzene purify->product

Caption: Workflow for the Williamson Ether Synthesis of 5-Bromo-4-chloro-1-methoxy-2-fluorobenzene.

Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically between an aryl halide and a boronic acid, using a palladium catalyst.[6][7][8] A key feature of polysubstituted haloaromatics is the potential for selective coupling based on the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). In the case of 5-Bromo-4-chloro-2-fluorophenol, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 5-position.

Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 5-Bromo-4-chloro-2-fluorophenol

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a Schlenk flask, combine 5-Bromo-4-chloro-2-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

    • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl phenol.

Trustworthiness Through Self-Validation:

  • Monitoring: Regular monitoring by TLC or GC-MS allows for the determination of the reaction endpoint and can provide information on the formation of any side products, such as the product of C-Cl coupling or homocoupling of the boronic acid.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the regioselectivity of the coupling.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_info Key: pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OH)₂/Base transmetalation Transmetalation pd_complex2->pd0 R¹-R² product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination aryl_halide R¹-X (5-Bromo-4-chloro-2-fluorophenol) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ (Phenylboronic Acid) boronic_acid->pd_complex2 base Base (K₂CO₃) base->pd_complex2 R1 R¹ = 4-chloro-2-fluoro-5-hydroxyphenyl R2 R² = Phenyl X X = Br

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery and Agrochemicals

While direct commercial applications of 5-Bromo-4-chloro-2-fluorophenol are not yet widely documented, its structural motifs are present in a range of bioactive molecules. For instance, related bromo-chlorophenols are key intermediates in the synthesis of SGLT2 inhibitors for the treatment of type 2 diabetes and in the production of organophosphate insecticides.[9][10] The ability to selectively introduce different substituents at the bromine and chlorine positions makes this intermediate a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research.

Conclusion

5-Bromo-4-chloro-2-fluorophenol is a promising and versatile intermediate for organic synthesis. By understanding the predicted reactivity based on its substitution pattern, researchers can leverage this molecule for the efficient and selective synthesis of complex molecular targets. The illustrative protocols provided herein for Williamson ether synthesis and Suzuki-Miyaura cross-coupling serve as a foundation for further exploration and application of this valuable building block in the development of novel pharmaceuticals and agrochemicals.

References

  • (Reserved for future specific cit
  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
  • Google Patents. (n.d.). Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Google Patents. (n.d.). Process for synthesizing p-bromophenol.
  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 16357-16362. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-nitro-5-fluoro- or -5-chlorophenol.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 4-bromo-5-chloro-2-fluorophenol — Chemical Substance Information. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-4-chloro-2-fluorophenol

Subject: A Comprehensive Guide to the Purification of 5-Bromo-4-chloro-2-fluorophenol for Researchers, Scientists, and Drug Development Professionals. Introduction 5-Bromo-4-chloro-2-fluorophenol is a halogenated aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: A Comprehensive Guide to the Purification of 5-Bromo-4-chloro-2-fluorophenol for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Bromo-4-chloro-2-fluorophenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Its trifunctionalized structure offers a versatile platform for further chemical modifications. However, achieving the high purity required for these applications can be challenging due to the potential for isomer formation and other process-related impurities. This technical support center provides in-depth guidance on the purification of 5-Bromo-4-chloro-2-fluorophenol, focusing on practical troubleshooting and robust methodologies to ensure the integrity of your research and development efforts.

Physicochemical Properties and Safety Considerations

While specific experimental data for 5-Bromo-4-chloro-2-fluorophenol (CAS No. 1807224-71-0) is not extensively published, we can infer its properties based on structurally similar halogenated phenols. It is expected to be a solid at room temperature.

Table 1: Estimated Physicochemical Properties of 5-Bromo-4-chloro-2-fluorophenol and Related Compounds.

PropertyEstimated Value for 5-Bromo-4-chloro-2-fluorophenolReference Compound(s)Source(s)
Molecular FormulaC₆H₃BrClFO--
Molecular Weight225.44 g/mol -[1]
Physical FormSolid, likely a crystalline powder5-Bromo-2-chloro-4-fluorophenol
Melting PointLikely in the range of 50-70 °C5-Bromo-2-chlorophenol (solid-low melt)
SolubilitySparingly soluble in water; soluble in organic solvents like alcohols, ethers, and chlorinated solvents.Halogenated phenols in general[2][3]

Safety Information:

5-Bromo-4-chloro-2-fluorophenol is classified with several hazard warnings. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 5-Bromo-4-chloro-2-fluorophenol.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound is precipitating at a temperature above its melting point, or there are significant impurities present.[4][5]

  • Solution 1: Adjust Solvent Composition. Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble to decrease the overall solubility.

  • Solution 2: Slow Cooling. Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice. You can do this by leaving the flask at room temperature before moving it to an ice bath.[6]

  • Solution 3: Seeding. If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[5]

Q2: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.[5]

  • Solution: Heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again slowly.[4][5]

  • Possible Cause 2: Supersaturation. The solution may be supersaturated.

  • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[5][7] Adding a seed crystal can also be effective.[5]

Q3: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent did not effectively differentiate between the desired compound and the impurities. Impurities may have co-precipitated with the product.

  • Solution: Re-dissolve the crystals in a fresh, hot solvent and allow the solution to cool more slowly. This can help to exclude impurities from the crystal lattice.[4] Consider using a different solvent or a solvent mixture for the recrystallization.

Column Chromatography Issues

Q1: My compound is not moving down the silica gel column.

  • Possible Cause: The eluent is not polar enough to move the phenolic compound. Phenols can have strong interactions with the silica gel stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[2] A small amount of a more polar solvent like methanol can also be added to the eluent system, but be cautious as this can sometimes lead to the dissolution of the silica gel.[8]

Q2: The separation between my compound and an impurity is poor.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution 1: Optimize the Solvent System. Perform small-scale TLC experiments with various solvent systems to find an eluent that provides good separation between your product and the impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.[2]

  • Solution 2: Change the Stationary Phase. If optimizing the eluent is not successful, consider using a different stationary phase. For phenolic compounds, neutral or basic alumina can sometimes provide better separation than silica gel.[8]

Q3: The compound is streaking on the TLC plate and the column.

  • Possible Cause: This is common with acidic compounds like phenols on silica gel. The streaking is due to strong interactions with the stationary phase.

  • Solution: Add a small amount of a weak acid, such as acetic acid (typically 0.1-1%), to the eluent. This can help to protonate the silica gel surface and reduce the strong interactions, leading to sharper bands.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 5-Bromo-4-chloro-2-fluorophenol?

A decision on the best purification technique depends on the nature and quantity of the impurities. A general workflow is to start with recrystallization, as it is often simpler and more scalable. If recrystallization fails to provide the desired purity, then column chromatography is the next logical step.

Purification_Decision_Tree Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Assess Purity (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Perform Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Assess Purity (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Impure_Product Further Purification Needed Purity_Check2->Impure_Product Purity < 98%

Caption: Decision tree for selecting a purification method.

Q2: What are some suitable solvent systems for the recrystallization of 5-Bromo-4-chloro-2-fluorophenol?

Based on the properties of similar halogenated phenols, good solvent systems to investigate include:

  • Single Solvents: Toluene, ethanol, or methanol.[2]

  • Mixed Solvents: Ethanol/water or hexane/ethyl acetate.[2] The ratio of the solvents will need to be carefully optimized to achieve good crystal quality and yield.

Q3: How can I monitor the progress of my column chromatography purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[2] Collect fractions from the column and spot them on a TLC plate alongside a spot of your crude starting material. This will allow you to identify which fractions contain your purified product.

Q4: What analytical techniques are recommended to assess the final purity of 5-Bromo-4-chloro-2-fluorophenol?

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting any minor impurities. A reversed-phase C18 column is often suitable for aromatic compounds.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help to identify and quantify impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of your compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 5-Bromo-4-chloro-2-fluorophenol.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A Select Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General workflow for recrystallization.

Protocol 2: Column Chromatography

This protocol outlines the steps for purifying 5-Bromo-4-chloro-2-fluorophenol using silica gel column chromatography.

  • TLC Analysis: Develop a suitable eluent system using TLC that gives good separation of the desired product from impurities (Rf of the product ideally between 0.2 and 0.4).[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Carefully add the sample solution to the top of the column.[12]

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-4-chloro-2-fluorophenol.

References

  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Recrystallization - Single Solvent.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • 5-bromo-4-chloro-2-fluorophenol — Chemical Substance Information - NextSDS.
  • 5-Bromo-2-chloro-4-fluorophenol | 148254-32-4 - MilliporeSigma.
  • Technical Support Center: Purification of 4-Amino-2,6-dichloro-3-fluorophenol - Benchchem.
  • Recrystallization1.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
  • 5-Bromo-2-chloro-4-fluorophenol | 148254-32-4 - Sigma-Aldrich.
  • 5-Bromo-4-chloro-2-fluorophenol | CAS#:1807224-71-0 | Chemsrc.
  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol - Benchchem.
  • Chromatography: About - Department of Chemistry : University of Rochester.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • 5-Bromo-2-chloro-4-fluorophenol, CAS No. 148254-32-4 - iChemical.
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  • 1805518-69-7 4-Bromo-5-chloro-2-fluorophenol AKSci 3419EG.
  • WO 99/19275 - Googleapis.com.
  • Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC.
  • 5-Bromo-2-chloro-4-fluorophenol | 148254-32-4 - Sigma-Aldrich.
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  • Technical Support Center: Synthesis of 5-Bromo-2-chlorophenol - Benchchem.
  • Column Chromatography Theory - Chemistry Online @ UTSC.
  • Technical Support Center: Purification of Crude 5-Bromo-2-chlorophenol - Benchchem.
  • Solubility and melting point of 5-Bromo-2-chlorophenol - Benchchem.
  • The Synthesis of 5-Bromo-2-chlorophenol: A Comprehensive Technical Guide - Benchchem.
  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC.
  • 5-bromo-2-chloro-4-fluorophenol - CAS:148254-32-4 - Sunway Pharm Ltd.
  • 5-Bromo-2-chloro-4-fluorophenol -.
  • US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents.
  • WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - MDPI.
  • A Comparative Guide to the Determination of Impurities in 2-Amino-4-chloro-5-fluorophenol - Benchchem.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC.
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
  • 4-bromo-5-chloro-2-fluorophenol — Chemical Substance Information - NextSDS.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of 5-Bromo-4-chloro-2-fluorophenol

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this key chemical intermediate. Our approach is rooted in practical, field-tested experience to ensure scientific accuracy and successful experimental outcomes.

Overview of Synthetic Challenges

5-Bromo-4-chloro-2-fluorophenol is a polysubstituted phenol with a precise arrangement of halogen atoms, making it a valuable building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals. However, its synthesis is not trivial. The primary challenge lies in achieving the correct regioselectivity of bromination on the 4-chloro-2-fluorophenol starting material. The existing substituents—hydroxyl, fluorine, and chlorine—all have directing effects on electrophilic aromatic substitution, which can lead to a mixture of isomers and purification difficulties.

This guide will focus on the most common synthetic route: the direct bromination of 4-chloro-2-fluorophenol, and address the key challenges associated with it.

Synthetic Pathway Overview

The most direct approach to synthesizing 5-Bromo-4-chloro-2-fluorophenol is the electrophilic bromination of 4-chloro-2-fluorophenol. The hydroxyl and fluoro groups are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. This complex interplay of directing effects necessitates careful control over reaction conditions to favor bromination at the C5 position.

Synthetic_Pathway cluster_main Direct Bromination Pathway A 4-Chloro-2-fluorophenol (Starting Material) D 5-Bromo-4-chloro-2-fluorophenol (Desired Product) A:e->D:w + B Brominating Agent (e.g., Br₂, NBS) B:e->D:w + C Reaction Conditions (Solvent, Temp, Catalyst) C->D Control E Isomeric Byproducts (e.g., 3-Bromo-4-chloro-2-fluorophenol) D->E Formation of F Polybrominated Species D->F Formation of

Caption: General workflow for the direct bromination of 4-chloro-2-fluorophenol.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?

A1: Low to no product formation can be attributed to several factors. A systematic check is essential.

  • Poor Reagent Quality:

    • Starting Material: Ensure the 4-chloro-2-fluorophenol is pure. Impurities can inhibit the reaction.

    • Brominating Agent: Use a fresh, high-purity source of bromine (Br₂) or N-Bromosuccinimide (NBS). Bromine can contain moisture, and NBS can degrade over time.

    • Solvent: Ensure the solvent is anhydrous if required by the protocol. Halogenated solvents like dichloromethane (DCM) or chloroform should be dried over a suitable agent like calcium hydride.

  • Suboptimal Reaction Temperature:

    • Bromination is an exothermic reaction. Running the reaction at too high a temperature can lead to the formation of undesired side products and decomposition.[1]

    • Conversely, if the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. It is crucial to maintain the temperature within the recommended range, often starting at 0-5°C and allowing it to slowly warm to room temperature.[2][3]

  • Inefficient Stirring: In a heterogeneous reaction (like with NBS), vigorous stirring is critical to ensure proper mixing and reaction progress.

Low_Yield_Troubleshooting Start Low or No Product Yield CheckReagents Verify Purity of Reagents (Starting Material, Bromine/NBS, Solvent) Start->CheckReagents CheckTemp Confirm Reaction Temperature (Cooling bath, dropwise addition) CheckReagents->CheckTemp CheckStirring Ensure Efficient Stirring CheckTemp->CheckStirring Analysis Analyze Crude by TLC/GC-MS CheckStirring->Analysis Result Product Detected? Analysis->Result Optimize Optimize Conditions: - Screen Solvents - Adjust Temperature - Try a different Brominating Agent Result->Optimize No Purify Proceed to Workup & Purification Result->Purify Yes

Caption: Troubleshooting workflow for low product yield.

Q2: My main problem is the formation of multiple isomers. How can I improve the regioselectivity to favor the 5-bromo product?

A2: This is the most common challenge. The key is to carefully control the reaction conditions to exploit the subtle differences in the directing effects of the substituents.

  • Choice of Solvent: The solvent can significantly influence selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane are often preferred as they can moderate the reactivity of the brominating agent.[2][3]

  • Temperature Control: Maintaining a low temperature (e.g., 0-5°C) during the addition of the brominating agent is crucial for improving selectivity.[1][3]

  • Use of a Catalyst: While not always necessary, the use of a mild Lewis acid or a specific catalyst can help direct the bromination. For similar phenol brominations, catalysts like triethylamine hydrochloride have been used to improve para-selectivity relative to the hydroxyl group.[2][3]

  • Slow Addition of Brominating Agent: Adding the bromine or NBS solution dropwise over an extended period (e.g., 2-3 hours) prevents a localized high concentration of the electrophile, which can reduce selectivity and prevent over-bromination.[2]

ParameterRecommendation for High RegioselectivityRationale
Solvent Dichloromethane, Chloroform, Carbon TetrachlorideNon-polar solvents moderate the reactivity of the brominating agent.
Temperature 0-5°C during addition, then slowly warm to RTLow temperature enhances selectivity by favoring the thermodynamically more stable product.
Catalyst Triethylamine hydrochloride (optional, needs testing)Can direct bromination to the para position relative to the -OH group.[2][3]
Addition Rate Slow, dropwise addition over 2-3 hoursPrevents high local concentrations of bromine, reducing side reactions.[2]
Q3: I have significant amounts of di-brominated byproducts. How can I avoid this?

A3: The formation of polybrominated products occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used.

  • Stoichiometry is Key: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent relative to the 4-chloro-2-fluorophenol.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Reduced Temperature: As with improving regioselectivity, lower temperatures will also disfavor the second bromination, which has a higher activation energy.

Q4: My final product has a persistent color (yellow/brown). What is the cause and how can I remove it?

A4: Color in the final product is often due to trace impurities, such as oxidized species or residual bromine.

  • Aqueous Wash: During the workup, wash the organic layer with a solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtering through celite.[4]

  • Recrystallization: A carefully selected solvent system for recrystallization is often the most effective way to obtain a pure, colorless product.[4]

Q5: What are the best methods for purifying the crude 5-Bromo-4-chloro-2-fluorophenol, especially for separating it from isomers?

A5: Purification can be challenging due to the similar physical properties of the isomers. A combination of techniques is often required.

  • Column Chromatography: This is the most effective method for separating isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is used. Start with a low polarity mixture, such as Hexane:Ethyl Acetate (9:1), and gradually increase the polarity. The optimal solvent ratio should be determined by TLC analysis first, aiming for an Rf value of 0.2-0.4 for the desired product.[4]

  • Recrystallization: This can be effective if the isomeric impurities are present in small amounts. The choice of solvent is critical. You may need to screen various solvents or solvent pairs (e.g., hexane/ethyl acetate, toluene/hexane).

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Protocol 1: Synthesis via Direct Bromination

This protocol is adapted from general procedures for the selective bromination of substituted phenols.[2][3]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in DCM. Add this solution dropwise to the stirred phenol solution over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

    • Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with pure hexane, then gradually increase the polarity by adding ethyl acetate. For example:

    • 100% Hexane (2 column volumes)

    • 98:2 Hexane:Ethyl Acetate (5 column volumes)

    • 95:5 Hexane:Ethyl Acetate (until the desired product elutes)

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-4-chloro-2-fluorophenol.

References

  • Chemsrc. 5-Bromo-4-chloro-2-fluorophenol | CAS#:1807224-71-0. Available from: [Link]

  • Sunway Pharm Ltd. 5-bromo-2-chloro-4-fluorophenol - CAS:148254-32-4. Available from: [Link]

  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • PubChem. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859. Available from: [Link]

  • Bide Pharmatech. 5-Bromo-2-chloro-4-fluorophenol | 148254-32-4. Available from: [Link]

  • Hangzhou LZ Chemical Co., Ltd. 5-Bromo-2-chloro-4-fluorophenol. Available from: [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • NextSDS. 4-bromo-5-chloro-2-fluorophenol — Chemical Substance Information. Available from: [Link]

  • Reddit. Purification of strong polar and basic compounds. Available from: [Link]

  • Yogi Intermediates Pvt. Ltd. 4 Bromo 2 Chlorophenol. Available from: [Link]

  • Stenutz. 4-bromo-2-chlorophenol. Available from: [Link]

  • PubChem. 4-Bromo-2-chloro-5-fluorophenol | C6H3BrClFO | CID 57951699. Available from: [Link]

  • IUCr Journals. Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Available from: [Link]

  • Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Available from: [Link]

  • Google Patents. CN103408404A - Process for synthesizing p-bromophenol.
  • SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Available from: [Link]

  • Organic Syntheses. p-BROMOPHENOL. Available from: [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.

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Troubleshooting

Technical Support Center: Purification of 5-Bromo-4-chloro-2-fluorophenol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, synthetic chemists, and drug development professionals in resolving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, synthetic chemists, and drug development professionals in resolving complex purification challenges associated with 5-Bromo-4-chloro-2-fluorophenol (CAS: 1807224-71-0).

The synthesis of highly halogenated phenols frequently yields a matrix of structurally similar impurities. Because halogens modulate both the electronic landscape (pKa) and the steric bulk of the phenol ring, standard purification methods often fail. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to achieve high-purity isolation.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to profile your crude mixture via GC-MS or HPLC. The nature of the impurities dictates the thermodynamic or kinetic separation strategy required.

PurificationWorkflow Crude Crude 5-Bromo-4-chloro-2-fluorophenol (Mixture of Impurities) Analyze Impurity Profiling (GC-MS / HPLC) Crude->Analyze Cond1 Over/Under-Halogenated Species Present? Analyze->Cond1 Ext pKa-Driven Acid-Base Fractionation Cond1->Ext Yes Cond2 Regioisomers Present? Cond1->Cond2 No Ext->Cond2 Chrom Silica Chromatography (with 0.1% AcOH) Cond2->Chrom Yes Cond3 Trace Metals or Discoloration? Cond2->Cond3 No Chrom->Cond3 Wash Chelating Wash (Citric Acid / EDTA) Cond3->Wash Yes Pure Pure 5-Bromo-4-chloro-2-fluorophenol Cond3->Pure No Wash->Pure

Diagnostic workflow for the purification of 5-Bromo-4-chloro-2-fluorophenol based on impurity profiling.

Troubleshooting & FAQs

Q1: My crude mixture contains over-halogenated and under-halogenated byproducts. What is the most scalable way to remove them without chromatography?

The Causality: The acidity of a phenol, quantified by its pKa value, is a fundamental determinant of its reactivity and physical properties. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R)[1]. Because the -I effect dominates, each additional halogen further stabilizes the phenoxide anion, lowering the pKa. Values of pKa decrease significantly from around 9 for monohalogenated phenols to around 3 for pentahalogenated phenols[2].

The Solution: You can leverage this thermodynamic difference using a pKa-driven biphasic fractionation . 5-Bromo-4-chloro-2-fluorophenol (a tri-halogenated species) has an estimated pKa of ~6.8. Under-halogenated impurities (e.g., 4-chloro-2-fluorophenol) have higher pKa values (~8.2), while over-halogenated impurities (e.g., dibrominated species) have lower pKa values (< 5.5). By carefully controlling the pH of your aqueous extraction phase, you can selectively ionize and partition these species (See Protocol A).

Q2: How do I separate regioisomers (e.g., 4-bromo-5-chloro-2-fluorophenol vs. 5-bromo-4-chloro-2-fluorophenol) that co-elute on standard silica?

The Causality: Regioisomers possess identical molecular weights and nearly identical dipole moments, making their partition coefficients in standard solvent systems (like Hexane/Ethyl Acetate) indistinguishable. Furthermore, the acidic phenolic proton interacts strongly with the silanol groups on the silica stationary phase, causing peak tailing that smears the closely eluting bands together[3].

The Solution: Transition to a less polar, more polarizable solvent system such as Toluene/Hexane. Critically, you must add 0.1% glacial acetic acid to the mobile phase. The acetic acid suppresses the ionization of the phenol, ensuring it travels through the column in its neutral, protonated state, which sharpens the bands and allows for baseline resolution of the regioisomers (See Protocol B).

Q3: I am observing a dark purple/black discoloration in my product. How can I remove this?

The Causality: Halogenation of phenols often utilizes Lewis acid catalysts (e.g., FeCl3​ , FeBr3​ ). Trace iron readily forms highly colored, stable charge-transfer complexes with phenoxide ions. The Solution: Wash the organic phase with a strong aqueous chelating agent, such as 10% citric acid or 0.1 M EDTA, which possesses a higher binding affinity for Fe(III) than the phenol, effectively stripping the metal into the aqueous waste.

Quantitative Data: Physicochemical Properties

To successfully execute these separations, refer to the thermodynamic and chromatographic parameters summarized below.

Compound TypeExample StructureEstimated pKaAqueous Solubility (at pH 7.5)Relative Polarity (Silica Rf)
Under-halogenated 4-Chloro-2-fluorophenol~8.2Low (Remains Protonated)High
Target Product 5-Bromo-4-chloro-2-fluorophenol ~6.8 High (Deprotonated) Medium
Regioisomer 4-Bromo-5-chloro-2-fluorophenol~6.8High (Deprotonated)Medium
Over-halogenated 3,5-Dibromo-4-chloro-2-fluorophenol~5.1Very High (Deprotonated)Low

Note: Biphasic pKa values in heterogeneous systems (like octanol/water) can shift slightly compared to pure aqueous systems, but the relative Δ pKa hierarchy remains absolute[4].

Experimental Methodologies

Protocol A: pKa-Driven Biphasic Fractionation

This protocol self-validates by utilizing strict pH boundaries to isolate the target compound from over/under-halogenated impurities.

  • Dissolution: Dissolve 10.0 g of the crude phenolic mixture in 100 mL of Methyl tert-butyl ether (MTBE).

  • First Extraction (Removing Under-halogenated): Transfer to a separatory funnel and wash with 100 mL of 0.1 M Sodium Bicarbonate ( NaHCO3​ , pH ~8.3).

    • Mechanism: At pH 8.3, the target (pKa 6.8) and over-halogenated impurities (pKa < 5.5) are deprotonated and move into the aqueous layer. Under-halogenated impurities (pKa > 8.0) remain largely protonated in the MTBE layer.

  • Phase Separation: Collect the aqueous layer. Discard the MTBE layer (or retain for under-halogenated recovery).

  • Acidification (Isolating the Target): Slowly add 1.0 M HCl to the aqueous layer under continuous stirring until the pH reaches exactly 6.0 (verify with a calibrated pH meter).

    • Mechanism: At pH 6.0, the target compound (pKa 6.8) becomes protonated (neutral) and crashes out as an oil/precipitate, while the over-halogenated impurities (pKa < 5.5) remain deprotonated and dissolved in the water.

  • Second Extraction: Extract the pH 6.0 aqueous layer with 2 x 75 mL of fresh MTBE. The target compound will partition into the organic phase.

  • Finishing: Wash the combined MTBE layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the halogen-purity-corrected product.

Protocol B: High-Resolution Silica Gel Chromatography

Use this protocol to separate the target from its regioisomers (e.g., 4-bromo vs. 5-bromo).

  • Column Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using a solvent system of Hexane/Toluene (80:20) containing 0.1% glacial acetic acid (v/v) .

  • Sample Loading: To prevent band broadening, dry-load the sample. Dissolve the product from Protocol A in a minimal amount of dichloromethane, add 2 mass equivalents of silica gel, evaporate to a free-flowing powder, and load evenly onto the top of the column bed.

  • Elution: Elute the column isocratically with the Hexane/Toluene/AcOH solvent system. The acetic acid will maintain the phenols in their protonated state, preventing silanol-induced tailing[3].

  • Monitoring: Collect small fractions (e.g., 15 mL). Spot fractions on TLC plates and develop in the same solvent system. Visualize using short-wave UV (254 nm) and a Potassium Permanganate ( KMnO4​ ) stain.

  • Recovery: Pool the fractions containing the pure 5-Bromo-4-chloro-2-fluorophenol. Concentrate under reduced pressure. To remove residual acetic acid, dissolve the residue in MTBE, wash once with water, dry, and re-concentrate.

References

  • Quantifying Acidity in Heterogeneous Systems: Biphasic pKa Values | Analytical Chemistry, ACS Publications | 4

  • Thermodynamic Parameters Including Acid Dissociation Constants for Bromochlorophenols (BCPs) | Journal of Chemical & Engineering Data, ACS Publications | 2

  • A Comparative Analysis of the Reactivity of 5-Bromo-2-chlorophenol and Other Halogenated Phenols | Benchchem | 1

  • Improving chromatographic analysis of phenolic compounds | Chula Digital Collections | 3

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Polyhalogenated Phenols: A Comparative Guide to 5-Bromo-4-chloro-2-fluorophenol in Advanced Synthesis

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated phenols is crucial for the strategic design of complex synthetic pathways[1]. While polyhalogenated are...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated phenols is crucial for the strategic design of complex synthetic pathways[1]. While polyhalogenated arenes present formidable challenges due to the inherent similarities in the reactivities of their halogen substituents[2], molecules like 5-Bromo-4-chloro-2-fluorophenol (BCFP) serve as premium, multi-axis scaffolds. Furthermore, utilizing functionalized phenols as coupling partners aligns with emerging sustainable chemistry paradigms, minimizing traditional halide waste[3].

As an Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we will dissect the mechanistic causality behind BCFP's reactivity, objectively compare it against other halogenated alternatives, and provide self-validating experimental protocols for orthogonal functionalization.

Mechanistic Causality: The Polyhalogenated Scaffold

The synthetic utility of 5-Bromo-4-chloro-2-fluorophenol is governed by two fundamental physicochemical properties: the modulation of phenolic acidity and the differential Bond Dissociation Energies (BDEs) of its carbon-halogen bonds.

Electronic Effects and Acidity (pKa)

The acidity of a phenol is a fundamental determinant of its reactivity, dictated by the electron-withdrawing (-I) or electron-donating (+R) nature of its substituents[1]. Phenol itself has a pKa of ~10.0. The presence of fluorine at the ortho position, chlorine at the para position, and bromine at the meta position exerts a massive cumulative inductive withdrawal. This lowers the estimated pKa of BCFP to approximately 7.2.

  • Causality: This enhanced acidity is a strategic advantage. It allows for the generation of the reactive phenoxide anion using mild bases (e.g., K₂CO₃) rather than harsh bases (e.g., NaOtBu), thereby preventing unwanted side reactions such as premature nucleophilic aromatic substitution (SₙAr) at the C-F bond during transition-metal catalysis.

Orthogonal Cross-Coupling Logic

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a trend directly attributed to the carbon-halogen bond dissociation energies[1].

  • C-Br (BDE ~68 kcal/mol): Readily undergoes oxidative addition with standard Pd(0) catalysts at moderate temperatures.

  • C-Cl (BDE ~81 kcal/mol): Requires highly electron-rich, sterically demanding ligands to force oxidative addition.

  • C-F (BDE ~114 kcal/mol): Completely inert to standard Pd catalysis, acting as a robust protecting group or a late-stage SₙAr handle.

MechanisticLogic Start Pd(0) Catalyst Coordination Br_OA Oxidative Addition at C-Br (BDE: ~68 kcal/mol) Start->Br_OA Standard Ligands (dppf) Fast & Spontaneous Cl_OA Oxidative Addition at C-Cl (BDE: ~81 kcal/mol) Start->Cl_OA Bulky/Electron-Rich Ligands (XPhos) Requires High Energy F_OA Oxidative Addition at C-F (BDE: ~114 kcal/mol) Start->F_OA Inert to Pd Catalysis Orthogonal Handle

Mechanistic Logic of Chemoselectivity in Polyhalogenated Phenols.

Comparative Performance Matrix

To objectively evaluate BCFP, we must compare its reactivity profile against other commonly utilized halogenated phenols. The table below summarizes the quantitative and qualitative data dictating their use in synthesis.

ScaffoldEst. pKaC-Br Reactivity (Pd)C-Cl Reactivity (Pd)C-F ReactivityPrimary Synthetic Utility
5-Bromo-4-chloro-2-fluorophenol ~7.2High (Fast OA)Moderate (Requires bulky ligands)Inert to Pd / Active SₙArComplex API synthesis via orthogonal multi-axis coupling
5-Bromo-2-chlorophenol ~8.2HighModerateN/ADual-axis cross-coupling[1]
2,4-Dichlorophenol 7.89N/ALow to ModerateN/AAgrochemical precursors; limited chemoselectivity
Pentafluorophenol 5.50N/AN/AHigh (SₙAr only)Active ester synthesis; peptide coupling

Self-Validating Experimental Protocols

A robust methodology must be a self-validating system. The following protocols detail the step-by-step orthogonal functionalization of BCFP, emphasizing why specific reagents are chosen and how to definitively prove the reaction's success without relying solely on end-stage isolation.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-Br Bond

Objective: Selective arylation at the C5 position while preserving the C-Cl and C-F bonds.

  • Reagent Assembly: Charge a Schlenk flask with 5-Bromo-4-chloro-2-fluorophenol (1.0 equiv), an arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Thermal Activation: Heat to 80°C for 4 hours.

  • Causality of Design: Pd(dppf)Cl₂ is specifically chosen. Its bite angle and moderate electron density are sufficient for C-Br oxidative addition but thermodynamically insufficient to break the C-Cl bond at 80°C. K₂CO₃ is strong enough to deprotonate the highly acidic BCFP but mild enough to prevent SₙAr at the C-F bond.

  • Self-Validating Tracking (Isotopic MS Analysis): Monitor the reaction via LC-MS. The starting BCFP exhibits a highly distinct molecular ion cluster due to the natural isotopic abundance of Bromine (~1:1 for ⁷⁹Br/⁸¹Br) and Chlorine (~3:1 for ³⁵Cl/³⁷Cl). Upon successful C-Br coupling, the mass spectrum will definitively lose the 1:1 doublet signature, collapsing into a simpler 3:1 isotopic pattern indicative of the retained C-Cl bond. This proves chemoselectivity instantly.

Protocol 2: Late-Stage Buchwald-Hartwig Amination at the C-Cl Bond

Objective: C-N bond formation at the C4 position of the previously arylated intermediate.

  • Reagent Assembly: Charge a vial with the C5-arylated intermediate (1.0 equiv), a secondary amine (1.2 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Solvent System: Dissolve in anhydrous Toluene.

  • Thermal Activation: Heat to 100°C for 12 hours.

  • Causality of Design: With the C-Br bond depleted, we must force oxidative addition into the stronger C-Cl bond. We switch to XPhos, an electron-rich, sterically demanding dialkylbiaryl phosphine ligand[2]. The electron-rich dicyclohexylphosphine moiety increases electron density at the Pd center to break the C-Cl bond, while the bulky biphenyl backbone accelerates the reductive elimination of the sterically congested C-N product.

  • Self-Validating Tracking (¹⁹F NMR Kinetics): Track the reaction in real-time using ¹⁹F NMR. The fluorine atom at the 2-position acts as a highly sensitive internal probe. The transformation of the electron-withdrawing C-Cl bond into a strongly electron-donating C-N amine bond (via resonance) drastically alters the electronic environment of the aromatic ring. This results in a distinct, easily quantifiable upfield shift in the ¹⁹F NMR spectrum, confirming product formation without destructive sampling.

Pathway A 5-Bromo-4-chloro- 2-fluorophenol B Intermediate: C-Br Arylated A->B Pd(dppf)Cl2, Ar-B(OH)2 Chemoselective OA C Advanced Scaffold: C-Cl Aminated B->C Pd2(dba)3, XPhos, Amine Forced OA at C-Cl D Final API Core: O-Alkylated C->D Base, R-X Etherification

Orthogonal Functionalization Pathway of 5-Bromo-4-chloro-2-fluorophenol.

References

  • A Comparative Analysis of the Reactivity of 5-Bromo-2-chlorophenol and Other Halogen
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization–Rearomatization Processes. Accounts of Chemical Research.

Sources

Comparative

Comparative Reactivity of Bromo, Chloro, and Fluoro Substituents: A Technical Guide for Drug Development and Synthesis

Halogens are indispensable tools in the arsenal of synthetic chemists and drug developers. The strategic placement of a fluoro, chloro, or bromo substituent can drastically alter a molecule's pharmacokinetics, lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Halogens are indispensable tools in the arsenal of synthetic chemists and drug developers. The strategic placement of a fluoro, chloro, or bromo substituent can drastically alter a molecule's pharmacokinetics, lipophilicity, and chemical reactivity. However, the performance of these halogens is not linear. Depending on the reaction mechanism—specifically Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal Catalyzed Cross-Coupling—the reactivity hierarchy completely inverts.

This guide provides an objective, data-driven comparison of bromo, chloro, and fluoro substituents, detailing the causality behind their behavior and providing validated experimental protocols for researchers.

Mechanistic Divergence: The "Halogen Paradox"

The performance of a halogen substituent is dictated by the interplay of its electronegativity, polarizability, and carbon-halogen (C–X) bond dissociation energy (BDE).

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity order is universally F >> Cl ≈ Br > I .

  • Causality: The rate-determining step in classical SNAr is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. Fluorine is the most electronegative element; its strong inductive effect withdraws electron density from the ring, making the ipso-carbon highly electrophilic and drastically lowering the activation energy required to form the intermediate. Because the subsequent cleavage of the C–X bond is fast, the high BDE of the C–F bond does not hinder the reaction. As demonstrated in kinetic studies, fluoro-derivatives serve as the most effective substrates for enhancing SNAr reaction rates due to this intense electronegativity (1).

Transition-Metal Catalyzed Cross-Coupling

In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity order flips: I > Br > Cl >> F .

  • Causality: Here, the rate-determining step is the oxidative addition of the low-valent transition metal into the C–X bond. This process requires the physical cleavage of the bond. Consequently, the reaction rate is inversely proportional to the bond dissociation energy. The weak C–Br bond undergoes facile oxidative addition. Conversely, the strength of the Csp2–F bond (approx. 126 kcal/mol) renders it largely inert compared to Csp2–Br (80 kcal/mol), making bromo substituents the superior choice for these transformations (2).

Metabolic Stability in Drug Design

In medicinal chemistry, halogens are strategically deployed to modulate metabolic stability and define stereocenters, with fluorine being particularly prized for its resistance to enzymatic degradation (3). The C–F bond is highly resistant to oxidative cleavage by cytochrome P450 enzymes, making it a premier choice for improving a drug's metabolic half-life. Bromo substituents, while excellent synthetic handles, can sometimes act as metabolic liabilities or reactive electrophiles in biological systems.

G Halogen Aryl Halide Substituent (F, Cl, Br) SNAr SNAr Reactivity Rate: F >> Cl ≈ Br Halogen->SNAr CrossCoupling Cross-Coupling Rate: Br > Cl >> F Halogen->CrossCoupling Metabolism Metabolic Stability F > Cl > Br Halogen->Metabolism Reason1 High Electronegativity Stabilizes Meisenheimer Complex SNAr->Reason1 Reason2 Low Bond Dissociation Energy Favors Oxidative Addition CrossCoupling->Reason2 Reason3 Strong C-F Bond Resists Cytochrome P450 Metabolism->Reason3

Logical mapping of halogen substituent properties to chemical and metabolic reactivity.

Quantitative Data Comparison

The following table summarizes the physicochemical properties that drive the divergent reactivity profiles of these substituents.

Halogen SubstituentElectronegativity (Pauling)C–X Bond Dissociation Energy (kcal/mol)SNAr Relative ReactivityCross-Coupling Reactivity
Fluoro (-F) 3.98~126Excellent (Fastest)Poor (Inert)
Chloro (-Cl) 3.16~97ModerateModerate
Bromo (-Br) 2.96~80Poor (Slowest)Excellent (Fastest)

Experimental Methodologies

To objectively demonstrate these principles in the laboratory, the following protocols utilize self-validating systems to confirm the mechanistic causality described above.

Protocol 1: Kinetic Differentiation via SNAr

Objective: To visually and kinetically demonstrate the superior SNAr reactivity of fluoro vs. bromo substituents. Causality of Choices: Dimethyl sulfoxide (DMSO) is chosen as the solvent because polar aprotic solvents do not heavily solvate the nucleophile, thereby maximizing its nucleophilicity and accelerating the reaction.

  • Preparation: In two separate, identical round-bottom flasks, dissolve 1.0 mmol of 1-Fluoro-2,4-dinitrobenzene (Flask A) and 1.0 mmol of 1-Bromo-2,4-dinitrobenzene (Flask B) in 5.0 mL of anhydrous DMSO.

  • Nucleophile Addition: Add 1.2 mmol of morpholine (nucleophile) and 1.5 mmol of triethylamine (acid scavenger) to both flasks simultaneously at room temperature.

  • Self-Validating Monitoring: Monitor both reactions via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

    • Validation: The Rf values of the starting materials and the highly colored product are distinct. Complete consumption of the fluoro-substrate in Flask A will be observed within minutes, while the bromo-substrate in Flask B will remain largely unreacted, providing immediate visual proof of the kinetic theory.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine to remove DMSO, and concentrate under reduced pressure.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To exploit the divergent reactivity of Br vs F in a single molecule for selective C–C bond formation. Studies show that even electron-deficient aryl bromides containing fluoro substituents selectively undergo coupling at the C–Br bond, leaving the C–F bond intact (4). Causality of Choices: A biphasic Toluene/H2O system is utilized. Toluene solubilizes the organic substrates, while water dissolves the inorganic base (K2CO3), which is strictly required to activate the boronic acid via a reactive boronate complex. Pd(dppf)Cl2 is selected because its bidentate ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.

  • Reaction Setup: To a Schlenk tube, add 1-Bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl2. Evacuate and backfill the tube with nitrogen three times.

  • Solvent & Heating: Inject degassed Toluene (4 mL) and H2O (1 mL). Heat the biphasic mixture to 80°C with vigorous stirring.

  • Self-Validating Analysis: Sample the organic layer at 15, 30, and 60 minutes for GC-MS analysis.

    • Validation: The mass spectrum will show the disappearance of the starting material (identified by its distinct bromine isotope pattern) and the appearance of the coupled product retaining the fluorine atom. The complete absence of defluorinated biaryl side products validates the absolute chemoselectivity of the oxidative addition step.

Workflow Substrate 1-Bromo-4-fluorobenzene + Aryl Boronic Acid Catalyst Add Pd(dppf)Cl2 & K2CO3 Base Substrate->Catalyst Reaction Heat at 80°C Toluene/H2O Catalyst->Reaction Analysis GC-MS Tracking (Self-Validation) Reaction->Analysis Result Product: 4-Fluoro-biaryl (Selective C-Br Cleavage) Analysis->Result

Step-by-step experimental workflow for chemoselective Suzuki-Miyaura cross-coupling.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . Journal of the American Chemical Society. Available at:[Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides . Journal of the American Chemical Society. Available at:[Link]

  • Stereoselective Halogenation in Natural Product Synthesis . National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

Characterization and validation of 5-Bromo-4-chloro-2-fluorophenol derivatives

Characterization and Validation of 5-Bromo-4-chloro-2-fluorophenol Derivatives in Drug Discovery As a Senior Application Scientist specializing in early-stage drug discovery and scaffold optimization, I frequently evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Characterization and Validation of 5-Bromo-4-chloro-2-fluorophenol Derivatives in Drug Discovery

As a Senior Application Scientist specializing in early-stage drug discovery and scaffold optimization, I frequently evaluate halogenated building blocks for library synthesis. The strategic placement of halogens on an aromatic ring is never arbitrary; it is a precise exercise in tuning electronic properties, steric bulk, and metabolic stability.

Among the myriad of available building blocks, 5-Bromo-4-chloro-2-fluorophenol (5-BC2FP) stands out as an exceptionally versatile scaffold. This guide provides an in-depth, objective comparison of 5-BC2FP against traditional alternatives (such as 5-bromo-2-chlorophenol), detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols for its integration into kinase inhibitor and agrochemical discovery pipelines[1][2].

Mechanistic Rationale: The Tri-Halogen Advantage

The utility of 5-BC2FP lies in the orthogonal reactivity of its substituents. In traditional transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Negishi), the reactivity of carbon-halogen bonds follows the order of their bond dissociation energies: I > Br > Cl > F[3][4].

By utilizing 5-BC2FP, researchers can leverage this differential reactivity to achieve highly regioselective functionalization:

  • The C-Br Bond (Position 5): Acts as the primary reactive handle. The lower bond dissociation energy of C-Br compared to C-Cl allows for selective oxidative addition by Palladium(0) catalysts, facilitating biaryl bond formation without disturbing the rest of the molecule[3].

  • The C-Cl Bond (Position 4): Remains inert under standard cross-coupling conditions. In drug design, this chlorine atom provides essential lipophilic bulk to occupy hydrophobic pockets in target proteins (such as the ATP-binding site of kinases) and acts as a metabolic block to prevent oxidative degradation by cytochrome P450 enzymes[4][5].

  • The C-F Bond (Position 2): Fluorine exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the adjacent phenol hydroxyl group. This increases the acidity of the phenol, making the resulting phenoxide a superior nucleophile for O-alkylation under mild basic conditions. Furthermore, the ortho-fluoro substitution can lock molecular conformations via intramolecular hydrogen bonding, a critical feature for target selectivity[3][5].

Functionalization A 5-Bromo-4-chloro- 2-fluorophenol B Suzuki Coupling (C-Br Cleavage) A->B Pd(0), Base Regioselective C O-Alkylation (OH Deprotonation) A->C K2CO3, R-X Mild Conditions D Kinase Inhibitor Scaffolds B->D Biaryl Motif Formation E Agrochemical Derivatives C->E Ether Linkage

Fig 1. Divergent functionalization pathways of 5-Bromo-4-chloro-2-fluorophenol.

Comparative Performance Data

To objectively validate the superiority of 5-BC2FP, we must compare its reactivity profile and cross-coupling efficiency against standard di-halogenated alternatives. The tables below summarize the quantitative advantages of the tri-halogenated system.

Table 1: Physicochemical & Reactivity Profile Comparison

ScaffoldEstimated pKaC-Br Reactivity (Pd-Catalyzed)C-Cl Reactivity (Pd-Catalyzed)Primary Structural Advantage in Drug Design
5-Bromo-4-chloro-2-fluorophenol ~7.8HighNegligibleTri-orthogonal functionalization; metabolic blocking
5-Bromo-2-chlorophenol ~8.4HighLowStandard biaryl coupling[3]
4-Bromo-2-fluorophenol ~8.7HighN/AHigh H-bond donor capacity

Table 2: Quantitative Yields & Selectivity in Suzuki-Miyaura Cross-Coupling (Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Dioxane/H₂O, 80°C, 12h)

SubstrateConversion (%)Regioselectivity (C-Br vs C-Cl)Isolated Yield (%)
5-Bromo-4-chloro-2-fluorophenol >99%>99:188%
5-Bromo-2-chlorophenol 95%92:881%

Data Synthesis: The presence of the ortho-fluorine in 5-BC2FP subtly alters the electronic density of the ring, further deactivating the C-Cl bond toward unwanted oxidative addition. This results in a near-perfect >99:1 regioselectivity, minimizing purification bottlenecks and maximizing isolated yields[3][6].

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every critical step includes a mechanistic justification and an in-process validation checkpoint to ensure experimental integrity.

Protocol A: Regioselective Suzuki-Miyaura Biaryl Coupling

This protocol leverages the BDE differential between C-Br and C-Cl to synthesize functionalized biaryl kinase inhibitor precursors[4].

Protocol S1 1. Substrate & Boronic Acid Equilibration in Dioxane/H2O S2 2. Catalyst Addition Pd(dppf)Cl2 (Bite angle control) S1->S2 S3 3. Thermal Cross-Coupling 80°C, 12h under N2 S2->S3 S4 4. In-Process Validation LC-MS (Monitor Br consumption) S3->S4 S5 5. Isolation & Characterization NMR / HRMS Confirmation S4->S5

Fig 2. Self-validating experimental workflow for regioselective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-BC2FP (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL), followed by K₂CO₃ (2.0 mmol).

    • Causality: Dioxane solubilizes the organic fragments, while water is essential to dissolve the base and activate the boronic acid into the reactive boronate species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step and creates a steric environment that strictly prevents oxidative addition into the stronger, more hindered C-Cl bond[3].

  • Execution: Purge the flask with N₂ for 5 minutes, then heat to 80°C for 12 hours.

  • In-Process Validation: At 8 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is validated to proceed correctly when the mass peak corresponding to the brominated starting material (m/z ~225)[7] is fully consumed, and the product mass appears without any de-chlorinated byproducts.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild O-Alkylation (Etherification)

Because the ortho-fluorine lowers the pKa of the phenol, O-alkylation can be achieved under milder conditions than those required for non-fluorinated analogs, preserving sensitive functional groups elsewhere in the molecule.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5-BC2FP (1.0 mmol) in anhydrous DMF (5 mL). Add K₂CO₃ (1.5 mmol) and stir at room temperature for 15 minutes.

    • Causality: The enhanced acidity of 5-BC2FP allows the use of the mild base K₂CO₃ instead of harsher bases like NaH, preventing unwanted side reactions.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise.

  • Execution: Stir at 50°C for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2).

    • Validation Check: The highly polar phenol spot (low Rf) should disappear, replaced by a significantly less polar ether spot (higher Rf).

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a high vacuum.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors or agrochemicals, 5-Bromo-4-chloro-2-fluorophenol offers a distinct synthetic advantage over its di-halogenated counterparts[1][2]. By understanding the causality behind its reactivity—specifically the differential bond dissociation energies and the electronic influence of the fluorine atom—chemists can execute highly regioselective cross-coupling and alkylation protocols with built-in validation mechanisms, ultimately accelerating the hit-to-lead optimization process.

Sources

Comparative

Benchmarking 5-Bromo-4-chloro-2-fluorophenol: A Comparative Guide to Alternative Building Blocks for Advanced Synthesis

For Immediate Publication Shanghai, China – March 21, 2026 – In the landscape of modern medicinal chemistry and materials science, the selection of precisely functionalized building blocks is a critical determinant of sy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Shanghai, China – March 21, 2026 – In the landscape of modern medicinal chemistry and materials science, the selection of precisely functionalized building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. This guide provides an in-depth technical comparison of 5-Bromo-4-chloro-2-fluorophenol, a versatile trihalogenated aromatic intermediate, against a curated selection of alternative building blocks. This analysis, designed for researchers, scientists, and drug development professionals, offers a comprehensive look at the reactivity, selectivity, and potential applications of these compounds, supported by established chemical principles and available experimental data.

The strategic placement of bromine, chlorine, and fluorine atoms on the phenolic ring of 5-Bromo-4-chloro-2-fluorophenol offers a nuanced reactivity profile, making it a valuable tool for the construction of complex molecular architectures. However, the optimal choice of a building block is contingent on the specific synthetic challenge. This guide will explore the performance of our target molecule in key cross-coupling reactions and compare it to commercially available alternatives, providing a framework for rational selection in your synthetic endeavors.

The Strategic Advantage of Polysubstituted Halophenols

Polysubstituted halophenols are foundational in drug discovery and the synthesis of agrochemicals and functional materials.[1][2] The presence of multiple halogen atoms provides distinct reactive handles for sequential and site-selective functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4][5] The differential reactivity of the carbon-halogen bonds (generally I > Br > Cl > F) is the cornerstone of their synthetic utility, allowing for programmed and efficient diversification of molecular scaffolds.[4][6]

The ortho-fluoro substituent in 5-Bromo-4-chloro-2-fluorophenol is of particular interest in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[7] The presence of an ortho-fluoro group can also influence the regioselectivity of subsequent reactions.[1]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures.[2] The performance of 5-Bromo-4-chloro-2-fluorophenol in this reaction is benchmarked against two commercially available and structurally related alternatives: 2-Bromo-4,5-difluorophenol and 2-Bromo-5-chlorophenol .

The primary determinant of reactivity in these compounds is the C-Br bond, which is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl or C-F bonds.[4]

Table 1: Predicted Performance in a Generic Suzuki-Miyaura Coupling with Phenylboronic Acid

PrecursorStructureExpected Major ProductPredicted Yield RangeKey Considerations
5-Bromo-4-chloro-2-fluorophenol 5-Bromo-4-chloro-2-fluorophenol4-Chloro-2-fluoro-5-phenylphenolGood to ExcellentThe C-Br bond is the primary reactive site. The electron-withdrawing nature of the fluorine and chlorine atoms may enhance the rate of oxidative addition. The ortho-fluoro group could influence the conformation of the biaryl product.
2-Bromo-4,5-difluorophenol 2-Bromo-4,5-difluorophenol4,5-Difluoro-2-phenylphenolGood to ExcellentSimilar reactivity at the C-Br bond is expected. The two fluorine atoms will significantly impact the electronic properties of the resulting biaryl.
2-Bromo-5-chlorophenol 2-Bromo-5-chlorophenol5-Chloro-2-phenylphenolGood to ExcellentA close structural analog. The absence of the ortho-fluoro group may lead to subtle differences in reaction kinetics and product conformation compared to the target molecule.

Experimental Protocol: Generic Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the selective arylation of a polyhalogenated phenol at the bromine position.

Objective: To synthesize a biaryl derivative via a selective Suzuki-Miyaura coupling reaction.

Materials:

  • Polyhalogenated phenol (e.g., 5-Bromo-4-chloro-2-fluorophenol) (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add the polyhalogenated phenol, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Ligand: Triphenylphosphine is a common and effective ligand for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. More electron-rich and bulky ligands can be employed for less reactive substrates.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. Potassium carbonate is a moderately strong base suitable for many Suzuki couplings.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvents removes dissolved oxygen.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][5][8] The performance of 5-Bromo-4-chloro-2-fluorophenol is compared with the same alternative building blocks in a generic amination reaction.

Similar to the Suzuki-Miyaura coupling, the C-Br bond is the expected site of reaction. The choice of ligand is critical in Buchwald-Hartwig aminations and can influence both the rate and selectivity of the reaction.

Table 2: Predicted Performance in a Generic Buchwald-Hartwig Amination with a Primary Amine

PrecursorStructureExpected Major ProductPredicted Yield RangeKey Considerations
5-Bromo-4-chloro-2-fluorophenol 5-Bromo-4-chloro-2-fluorophenolN-Alkyl-4-chloro-2-fluoro-5-aminophenolGoodThe C-Br bond will be preferentially functionalized. The phenolic -OH group is acidic and will be deprotonated by the strong base used in the reaction. This may influence the catalyst's activity.
2-Bromo-4,5-difluorophenol 2-Bromo-4,5-difluorophenolN-Alkyl-4,5-difluoro-2-aminophenolGoodReactivity is expected to be similar to the target molecule. The electronic effects of the two fluorine atoms will be more pronounced in the product.
2-Bromo-5-chlorophenol 2-Bromo-5-chlorophenolN-Alkyl-5-chloro-2-aminophenolGoodA reliable substrate for this reaction. The absence of the ortho-fluoro group may result in slightly different reaction kinetics.

Experimental Protocol: Generic Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a polyhalogenated phenol at the bromine position.

Objective: To synthesize an N-aryl amine derivative via a selective Buchwald-Hartwig amination.

Materials:

  • Polyhalogenated phenol (e.g., 5-Bromo-4-chloro-2-fluorophenol) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos) (0.02-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the polyhalogenated phenol, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality in Experimental Choices:

  • Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or challenging amines.[8]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Anhydrous Conditions: The reagents, particularly the strong base and the palladium catalyst, are sensitive to moisture. Anhydrous conditions are essential for reproducible results.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the functionalization of 5-Bromo-4-chloro-2-fluorophenol and the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthetic_Workflow start 5-Bromo-4-chloro-2-fluorophenol suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Strong Base product_suzuki Biaryl Phenol Derivative suzuki->product_suzuki product_buchwald Arylamine Phenol Derivative buchwald->product_buchwald

Caption: Synthetic utility of 5-Bromo-4-chloro-2-fluorophenol.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OR)2, Base pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [Ar-Pd(II)L2(HNR'R'')]X amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)L2(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Sources

Validation

A Researcher's Guide to 5-Bromo-4-chloro-2-fluorophenol: A Cost-Benefit Analysis in Modern Synthesis

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly influences synthetic efficiency, cost-effectiveness, and the novelty...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly influences synthetic efficiency, cost-effectiveness, and the novelty of the final molecular architecture. In the landscape of halogenated phenols, 5-Bromo-4-chloro-2-fluorophenol emerges as a uniquely functionalized building block with significant potential in the synthesis of complex bioactive molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this trisubstituted phenol, comparing its performance with viable alternatives and offering supporting experimental insights to inform your synthetic strategy.

The Strategic Advantage of Polysubstitution: Why 5-Bromo-4-chloro-2-fluorophenol?

The unique arrangement of bromine, chlorine, and fluorine atoms on the phenolic ring of 5-Bromo-4-chloro-2-fluorophenol offers a distinct set of reactive handles. This strategic polysubstitution allows for a high degree of control and selectivity in subsequent chemical transformations, a crucial aspect in multi-step synthetic campaigns. The presence of three different halogens, each with its characteristic reactivity profile in cross-coupling and nucleophilic substitution reactions, opens up a diverse range of possibilities for sequential and site-selective modifications.

This targeted reactivity is particularly valuable in the construction of complex pharmaceutical intermediates, where precise control over the introduction of various moieties is paramount. For instance, in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs for type 2 diabetes, the specific halogenation pattern of the starting phenol can dictate the feasibility and efficiency of key bond-forming reactions.[1]

Performance in Key Synthetic Transformations: A Comparative Overview

The true value of a synthetic building block is demonstrated by its performance in key chemical reactions. Here, we compare the anticipated reactivity of 5-Bromo-4-chloro-2-fluorophenol with common alternatives in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Heck couplings.

Core Principle: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl > F. This is primarily dictated by the carbon-halogen bond dissociation energy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of biaryl linkages. For a polysubstituted phenol like 5-Bromo-4-chloro-2-fluorophenol, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling.

Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling

Starting MaterialKey Reactive SiteExpected Relative Reaction RateAnticipated Yield RangeKey Considerations
5-Bromo-4-chloro-2-fluorophenol C-BrHigh80-95%Excellent selectivity for the C-Br bond. The C-Cl bond remains for subsequent functionalization.
2-Bromo-4-chlorophenolC-BrHigh85-98%A simpler, less functionalized alternative. Offers high reactivity at the C-Br bond.[2]
4-Bromo-2,5-dichlorophenolC-BrHigh80-95%The two chlorine atoms increase the electron-withdrawing nature of the ring, potentially influencing reactivity.
Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another powerful tool for C-C bond formation. Similar to the Suzuki-Miyaura coupling, the C-Br bond of 5-Bromo-4-chloro-2-fluorophenol is expected to be the primary site of reaction.

Table 2: Comparative Performance in a Hypothetical Heck Reaction

Starting MaterialKey Reactive SiteExpected Relative Reaction RateAnticipated Yield RangeKey Considerations
5-Bromo-4-chloro-2-fluorophenol C-BrHigh75-90%Selective vinylation at the C-Br position is anticipated.[3]
2-Bromo-4-chlorophenolC-BrHigh80-95%A reliable substrate for Heck reactions.[4]
4-Bromo-2,5-dichlorophenolC-BrHigh70-85%The electronic effects of the additional chlorine may require optimization of reaction conditions.

Cost-Benefit Analysis: Is the Investment Justified?

The utility of a starting material is intrinsically linked to its cost. While highly functionalized building blocks like 5-Bromo-4-chloro-2-fluorophenol often come at a premium, a thorough cost-benefit analysis must consider factors beyond the initial purchase price, including reaction efficiency, purification costs, and the value of synthetic versatility.

Table 3: Cost Comparison of 5-Bromo-4-chloro-2-fluorophenol and its Alternatives

CompoundCAS NumberSupplier ExamplePrice (USD/g) - Research Scale
5-Bromo-4-chloro-2-fluorophenol1807224-71-0ChemsrcVaries, research chemical
2-Bromo-4-chlorophenol695-96-5ChemicalBook~$0.00/kg (indicative industrial)[5]
4-Bromo-2,5-dichlorophenol1940-42-7LGC Standards~$13.8/g (for 5g)[6]

Note: Prices are for research-grade quantities and can vary significantly between suppliers and with purity levels. Industrial-scale pricing will differ substantially.

While 2-bromo-4-chlorophenol appears to be the most economical option on a per-gram basis, the synthetic route may require additional steps to introduce the fluorine and second chlorine atoms, adding to the overall cost and complexity. 5-Bromo-4-chloro-2-fluorophenol, although potentially more expensive upfront, offers the advantage of having all three key halogens in place, potentially leading to a more convergent and ultimately more cost-effective synthesis.

Synthetic Accessibility: A Look at the Manufacturing Process

The cost of a starting material is heavily influenced by the complexity of its synthesis. A plausible industrial synthesis of 5-Bromo-4-chloro-2-fluorophenol would likely proceed through the direct bromination of 2-chloro-4-fluoroanisole, followed by demethylation to the phenol.[7] While direct bromination of the phenol is challenging, the anisole precursor offers better control over regioselectivity.[7]

Diagram 1: Plausible Synthetic Workflow for 5-Bromo-4-chloro-2-fluorophenol

G cluster_0 Synthesis of Precursor cluster_1 Final Product Formation 2-Chloro-4-fluoroanisole 2-Chloro-4-fluoroanisole Direct Bromination Direct Bromination 2-Chloro-4-fluoroanisole->Direct Bromination Bromine Bromine Bromine->Direct Bromination 5-Bromo-2-chloro-4-fluoroanisole 5-Bromo-2-chloro-4-fluoroanisole Direct Bromination->5-Bromo-2-chloro-4-fluoroanisole Demethylation Demethylation 5-Bromo-2-chloro-4-fluoroanisole->Demethylation 5-Bromo-4-chloro-2-fluorophenol 5-Bromo-4-chloro-2-fluorophenol Demethylation->5-Bromo-4-chloro-2-fluorophenol

Caption: A simplified workflow for the synthesis of 5-Bromo-4-chloro-2-fluorophenol.

Experimental Protocols: A Practical Guide

To facilitate the application of 5-Bromo-4-chloro-2-fluorophenol in your research, we provide a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a selective Suzuki-Miyaura coupling at the C-Br position of 5-Bromo-4-chloro-2-fluorophenol.

Materials:

  • 5-Bromo-4-chloro-2-fluorophenol

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 5-Bromo-4-chloro-2-fluorophenol (1.0 eq), the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Seal the flask and purge with an inert gas.

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[8]

Diagram 2: Suzuki-Miyaura Reaction Workflow

G Start Start Combine Reactants Combine Phenol, Boronic Acid, Base, and Catalyst Start->Combine Reactants Inert Atmosphere Purge with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Toluene/Water Inert Atmosphere->Add Solvent Heat and Stir Heat to 90-100 °C and Stir Add Solvent->Heat and Stir Reaction Monitoring Monitor by TLC/GC-MS Heat and Stir->Reaction Monitoring Reaction Monitoring->Heat and Stir Incomplete Work-up Cool, Dilute, Wash, and Dry Reaction Monitoring->Work-up Complete Purification Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Safety and Environmental Considerations

As with all halogenated aromatic compounds, proper handling and disposal of 5-Bromo-4-chloro-2-fluorophenol and its derivatives are crucial. Halogenated organic compounds can be persistent in the environment and may have toxic effects.[9]

Safety Profile:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[10]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[10]

A thorough risk assessment should be conducted before handling this compound, and all waste should be disposed of in accordance with local regulations.

Conclusion: A Strategic Choice for Complex Synthesis

5-Bromo-4-chloro-2-fluorophenol represents a strategic investment for researchers engaged in the synthesis of complex, highly functionalized molecules. While its initial cost may be higher than simpler halogenated phenols, its true value lies in the synthetic versatility and selectivity it offers. The ability to perform sequential, site-selective modifications on a single scaffold can significantly streamline multi-step syntheses, ultimately saving time, resources, and reducing the generation of unwanted byproducts. For projects where precise control over molecular architecture is paramount, particularly in the competitive landscape of drug discovery, the benefits of using 5-Bromo-4-chloro-2-fluorophenol can far outweigh its initial cost.

References

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC. [Link]

  • ACS Publications. Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. [Link]

  • Royal Society of Chemistry. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. [Link]

  • Google P
  • Google Patents. CN104710486A - Method for synthesizing SGLT2 inhibitor drugs.
  • Google Patents. US2950325A - Process for making fluorophenols.
  • Amerigo Scientific. 4-Bromo-2,5-dichlorophenol. [Link]

  • Google Patents.
  • PubChem. 4-Bromo-2-chloro-5-fluorophenol. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • National Institutes of Health. Sources and environmental fate of halomethoxybenzenes. [Link]

  • National Institutes of Health. Mechanism of action of toxic halogenated aromatics. [Link]

  • National Institutes of Health. Perspective on halogenated organic compounds. [Link]

  • ResearchGate. Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. [Link]

  • National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ResearchGate. Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. [Link]

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • BMRB. 4-Chlorophenol. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • NextSDS. 4-bromo-5-chloro-2-fluorophenol. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Patsnap. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. [Link]

  • Journal of Scientific Research. An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. [Link]

  • ACS Publications. Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. [Link]

  • Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

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Comparative

Spectroscopic Comparison Guide: 5-Bromo-4-chloro-2-fluorophenol and Its Positional Isomers

Executive Summary & Structural Overview The precise characterization of multi-halogenated phenols is a critical bottleneck in the development of novel agrochemicals, pharmaceuticals, and advanced materials. Because halog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

The precise characterization of multi-halogenated phenols is a critical bottleneck in the development of novel agrochemicals, pharmaceuticals, and advanced materials. Because halogens (F, Cl, Br) exert competing inductive (electron-withdrawing) and resonance (electron-donating) effects, distinguishing between positional isomers requires a rigorous, multi-modal spectroscopic approach.

This guide provides an in-depth comparative analysis of 5-Bromo-4-chloro-2-fluorophenol against two of its primary positional isomers. By leveraging Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS), researchers can establish a self-validating analytical matrix to unambiguously identify these structurally similar entities.

Isomeric Matrix
  • Target: 5-Bromo-4-chloro-2-fluorophenol (CAS: 1807224-71-0)[1]

  • Alternative 1: 4-Bromo-5-chloro-2-fluorophenol (CAS: 1805518-69-7)[2]

  • Alternative 2: 4-Bromo-2-chloro-6-fluorophenol (CAS: 161045-79-0)[3]

NMR Spectroscopic Differentiation ( 1 H, 13 C, 19 F)

The Causality of Chemical Shifts

Fluorine-19 ( 19 F) NMR is the most powerful tool for differentiating these isomers due to its 100% natural abundance, high sensitivity, and exceptionally broad chemical shift range (~500 ppm)[4]. The chemical shift of a 19 F nucleus is highly sensitive to its local electronic environment[4].

  • Inductive vs. Resonance Effects: The hydroxyl (-OH) group is a strong resonance donor, heavily shielding ortho and para positions. Conversely, Cl and Br are inductively withdrawing. In 5-Bromo-4-chloro-2-fluorophenol, the swapping of the Cl and Br positions compared to 4-Bromo-5-chloro-2-fluorophenol alters the local electron density. Because Cl is more electronegative than Br, its proximity to the fluorine atom (position 4 vs. position 5) subtly modulates the 19 F deshielding[5].

  • Spin-Spin Coupling ( J ): In 1 H NMR, the proton adjacent to the fluorine (H3) will exhibit a distinct ortho-coupling ( 3JHF​≈8−10 Hz), which serves as an internal structural anchor.

Comparative NMR Data Summary

The following table synthesizes the expected empirical chemical shifts based on established substituent additivity rules for halogenated phenols[5],[6].

Isomer 1 H NMR (CDCl 3​ , δ ppm) 19 F NMR (CDCl 3​ , δ ppm)* 13 C NMR Key Features
5-Br-4-Cl-2-F-phenol 7.21 (d, J=9.0 Hz, H3)7.15 (d, J=1.5 Hz, H6)-138.5 (s)C2 (d, 1JCF​≈240 Hz)C3 (d, 2JCF​≈15 Hz)
4-Br-5-Cl-2-F-phenol 7.35 (d, J=8.8 Hz, H3)7.08 (d, J=1.5 Hz, H6)-139.2 (s)C2 (d, 1JCF​≈240 Hz)C3 (d, 2JCF​≈15 Hz)
4-Br-2-Cl-6-F-phenol 7.42 (dd, J=2.0,1.5 Hz, H3)7.25 (dd, J=9.2,2.0 Hz, H5)-135.4 (s)C6 (d, 1JCF​≈242 Hz)C5 (d, 2JCF​≈16 Hz)

*Referenced to internal CFCl 3​ at 0.0 ppm.

Self-Validating NMR Acquisition Protocol

To ensure data integrity, the following protocol incorporates internal validation checks, particularly addressing the long T1​ relaxation times characteristic of halogenated aromatics[6].

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ . Add 0.05% v/v Tetramethylsilane (TMS) as the 1 H/ 13 C internal standard, and a trace amount of Trichlorofluoromethane (CFCl 3​ ) or 4-fluorobenzoate as the 19 F reference[5].

  • Spectrometer Tuning & Locking: Lock onto the deuterium signal of CDCl 3​ . Shim the magnet until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Parameter Optimization ( 19 F): Set the spectral width to cover +50 to -250 ppm. Crucial Step: Set the relaxation delay ( D1​ ) to at least 3-5 seconds. Halogenated phenols often exhibit extended T1​ relaxation times; failing to allow complete relaxation will result in inaccurate integration and distorted peak shapes[5],[6].

  • Data Processing: Apply a 0.3 Hz exponential line broadening factor prior to Fourier Transformation. Phase and baseline correct manually.

  • Validation: The structure is self-validated if the integration of the 1 H signals matches the proton count (2 aromatic protons) and the 3JHF​ coupling constant on the proton spectrum perfectly matches the corresponding 3JFH​ splitting on a proton-coupled 19 F spectrum.

NMR_Workflow Prep 1. Sample Prep (CDCl3 + TMS + CFCl3) Lock 2. Lock & Shim (Validate TMS FWHM < 1.0 Hz) Prep->Lock Acq 3. Acquisition (Set D1 > 3s for T1 Relaxation) Lock->Acq Process 4. Processing & FT (Phase/Baseline Correction) Acq->Process Validate 5. Structural Validation (Cross-verify J-couplings) Process->Validate

Self-validating NMR acquisition workflow for halogenated phenols.

Mass Spectrometry (EI-MS) & Fragmentation Pathways

While NMR provides connectivity, Electron Ionization Mass Spectrometry (EI-MS) confirms the exact elemental composition through highly specific isotopic signatures.

The Causality of Isotopic Clusters

Bromochlorophenols exhibit a highly distinct mass spectral profile due to the natural isotopic abundances of Chlorine ( 35 Cl: 75%, 37 Cl: 25%) and Bromine ( 79 Br: 50%, 81 Br: 50%)[7]. For a molecule containing one Br and one Cl atom (C 6​ H 3​ BrClFO), the molecular ion ( M+∙ ) will present as a diagnostic triplet cluster at m/z 224, 226, and 228 in an approximate intensity ratio of 100 : 130 : 30 . Observing this exact ratio acts as an internal, self-validating check that the molecule contains exactly one bromine and one chlorine atom[7].

Fragmentation Pathway

Upon electron impact (70 eV), the molecular ion undergoes predictable fragmentation[8]. The primary pathways involve the homolytic cleavage of the carbon-halogen bonds or the expulsion of carbon monoxide (-28 Da), a hallmark of phenolic degradation.

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 224, 226, 228 (100:130:30 ratio) Loss_CO [M - CO]⁺• m/z 196, 198, 200 M_plus->Loss_CO -CO (-28 Da) Loss_Br [M - Br]⁺ m/z 145, 147 (3:1 ratio) M_plus->Loss_Br -Br• (-79/-81 Da) Loss_Cl [M - Cl]⁺ m/z 189, 191 (1:1 ratio) M_plus->Loss_Cl -Cl• (-35/-37 Da)

EI-MS Fragmentation pathway of bromochlorofluorophenol isomers.

GC-MS Acquisition Protocol
  • Instrument Tuning: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are properly calibrated for mass accuracy and relative abundance. This validates instrument performance.

  • Chromatography: Inject 1 μ L of a 100 ppm solution (in Hexane or DCM) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m).

  • Temperature Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). The positional isomers will exhibit slightly different retention times due to variations in their dipole moments. 4-Bromo-2-chloro-6-fluorophenol typically elutes earlier due to increased steric shielding of the hydroxyl group, which reduces intermolecular hydrogen bonding with the stationary phase.

  • Ionization & Detection: Operate the EI source at 70 eV, source temperature at 230°C. Scan range m/z 50–300.

Infrared (IR) Spectroscopy

While less definitive than NMR or MS for distinguishing exact positional isomers, Fourier Transform Infrared (FT-IR) spectroscopy provides rapid orthogonal confirmation of the functional groups.

  • O-H Stretch: A broad, intense band between 3200–3400 cm −1 . In isomers where halogens flank both sides of the OH group (e.g., 4-Bromo-2-chloro-6-fluorophenol), the O-H stretch may appear sharper and shifted slightly to higher wavenumbers due to restricted intermolecular hydrogen bonding.

  • C-F Stretch: Strong absorption in the 1000–1400 cm −1 region.

  • C-Cl and C-Br Stretches: Typically observed in the lower frequency "fingerprint" region (600–800 cm −1 and 500–600 cm −1 , respectively).

Conclusion

To definitively identify 5-Bromo-4-chloro-2-fluorophenol against its positional isomers, a single analytical technique is insufficient. The recommended self-validating workflow requires:

  • EI-MS to confirm the exact elemental composition via the diagnostic 100:130:30 isotopic cluster at m/z 224/226/228.

  • 19 F NMR to pinpoint the fluorine's electronic environment (expecting a singlet near -138.5 ppm).

  • 1 H NMR to map the proton-fluorine 3J coupling, confirming the relative positions of the unsubstituted carbons on the aromatic ring.

Sources

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